molecular formula C5H7N3O2 B1297005 methyl 2-amino-1H-imidazole-5-carboxylate CAS No. 897920-30-8

methyl 2-amino-1H-imidazole-5-carboxylate

Cat. No.: B1297005
CAS No.: 897920-30-8
M. Wt: 141.13 g/mol
InChI Key: NDTWFWAWLBGFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1H-imidazole-5-carboxylate (CAS 897920-30-8) is a high-purity chemical compound supplied as a brown powder for research applications . This molecule serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery. The presence of both an amino group and an ester moiety on the imidazole scaffold makes it a valuable precursor for constructing more complex molecules, such as in the synthesis of polymers or modified biomolecules . The broader class of imidazole and benzimidazole derivatives is well-recognized in medicinal chemistry for its diverse biological activities. Related compounds have been investigated for their potential as microtubule-targeting agents, which can disrupt cell division and induce apoptosis in cancer cells, highlighting the significance of this chemical scaffold in developing new therapeutic strategies . As a specialty building block, it enables researchers to explore novel chemical spaces and develop compounds with potential applications in pharmaceuticals and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTWFWAWLBGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Methyl 2-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals.

Core Scaffold for Next-Generation Biofilm Inhibitors and Purine Analogues[1]

CAS: 897920-30-8 | Molecular Formula: C₅H₇N₃O₂ | M.W.: 141.13 g/mol [1][2]

Abstract

Methyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic scaffold characterized by a dense functional array: a nucleophilic exocyclic amine, an electrophilic ester, and an amphoteric imidazole core.[1][3] While often overshadowed by its ethyl ester analog, the methyl ester offers distinct atom-economy advantages and solubility profiles in specific medicinal chemistry campaigns. This guide explores its critical role as a precursor to 2-aminoimidazole (2-AI) biofilm inhibitors—a class of non-bactericidal adjuvants that resensitize resistant bacteria to antibiotics—and its utility in the synthesis of fused purine bioisosteres.[1]

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The "5-carboxylate" designation is a formal nomenclature convention.[1] In solution, the unsubstituted imidazole ring undergoes rapid annular tautomerism. The proton resides on either N1 or N3, rendering the 4- and 5-positions equivalent on the NMR timescale unless the temperature is significantly lowered or the solvent locks the conformation.[1]

  • Tautomer A (1H-form): Proton on N1; ester at position 5.[1]

  • Tautomer B (3H-form): Proton on N3; ester at position 4.[1]

Implication for Reactivity: When functionalizing the ring nitrogens (e.g., alkylation), this equilibrium leads to mixtures of regioisomers (N1-alkyl vs. N3-alkyl), which are chemically distinct and must be separated.

Key Physicochemical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.[1]
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (DCM, Hexane).
pKa (est.) ~7.0 (Imidazole ring), ~4.0 (Exocyclic amine)The 2-amino group is electron-withdrawing to the ring but itself is weakly basic due to conjugation with the ring nitrogens (guanidine-like resonance).[1]
H-Bonding Donor: 3 (NH₂, NH); Acceptor: 3 (N, O, N)High potential for specific binding in protein pockets (e.g., kinases, response regulators).

Synthetic Architecture

Primary Synthesis: The Hantzsch-Type Condensation

The most robust route to the 2-amino-imidazole-5-carboxylate scaffold involves the condensation of guanidine with an


-halo-

-keto ester
derivative.[1] For the methyl ester, methyl bromopyruvate is the electrophile of choice.
Reaction Scheme

Synthesis cluster_inputs Reagents cluster_process Conditions Guan Guanidine HCl Cond Cyclization (MeOH, 0°C to RT) Guan->Cond Pyruv Methyl Bromopyruvate Pyruv->Cond Prod Methyl 2-amino-1H- imidazole-5-carboxylate Cond->Prod -HBr, -H2O

Figure 1: Condensation pathway for the synthesis of the target scaffold.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate.

Reagents:

  • Guanidine Hydrochloride (10 mmol, 0.96 g)

  • Methyl Bromopyruvate (10 mmol, 1.81 g)

  • Sodium Methoxide (NaOMe) (20 mmol, 1.08 g) or Potassium Carbonate (K₂CO₃)

  • Dry Methanol (20 mL)

Step-by-Step Methodology:

  • Preparation of Free Guanidine: In a dried round-bottom flask under Argon, suspend Guanidine HCl in dry Methanol (10 mL). Add NaOMe (or K₂CO₃) slowly at 0°C. Stir for 30 minutes to generate the free base.

    • Checkpoint: Ensure full dissolution or fine suspension of the salt before proceeding.

  • Addition of Electrophile: Dissolve Methyl Bromopyruvate in Methanol (10 mL) and add it dropwise to the guanidine solution at 0°C over 20 minutes.

    • Why? Slow addition prevents uncontrolled exotherms and polymerization of the reactive bromopyruvate.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will likely darken (yellow/orange).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in a minimum amount of water (to dissolve inorganic salts).

    • Adjust pH to ~8–9 with saturated NaHCO₃ if necessary.

    • Extract with Ethyl Acetate (3 x 20 mL). Note: Due to polarity, extraction efficiency may be low; continuous extraction or salting out (NaCl) is recommended.

    • Alternatively, if the product precipitates from water, filter and wash with cold water.

  • Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1).

Reactivity & Functionalization

Chemoselective Acylation

The exocyclic 2-amino group is the primary nucleophile, but the ring nitrogens are competitive.

  • Kinetic Control: Reaction with acid chlorides at 0°C typically favors the exocyclic

    
    -amide .[1]
    
  • Thermodynamic Control: At high temperatures, acyl groups may migrate to the ring nitrogen or form bis-acylated products.[1]

Cyclization with DMAD (Fused Heterocycles)

Reaction with Dimethyl Acetylenedicarboxylate (DMAD) is a powerful method to build fused systems like imidazo[1,2-a]pyrimidines .[3]

  • Mechanism: The exocyclic amine attacks the alkyne of DMAD (Michael addition), followed by cyclization onto the ester carbonyl or the ring nitrogen depending on conditions.

  • Outcome: Essential for creating purine bioisosteres used in oncology.

Medicinal Chemistry: The Biofilm Paradigm

Methyl 2-amino-1H-imidazole-5-carboxylate is a precursor to 2-Aminoimidazole (2-AI) derivatives, which are premier candidates for anti-biofilm therapies.[1] Unlike antibiotics, these compounds do not kill bacteria (bactericidal) but rather disperse them, turning off their defense mechanisms.

Mechanism of Action: Response Regulator Interception

Bacteria use Two-Component Systems (TCS) to sense environmental stress and trigger biofilm formation.[1] The 2-AI scaffold mimics the conserved aspartate phosphorylation site on Response Regulator (RR) proteins.[1]

BiofilmMechanism cluster_bacteria Bacterial Cell Signal Environmental Stress (Signal) HK Histidine Kinase (Sensor) Signal->HK Activates RR Response Regulator (BfmR / AlgR) HK->RR Phosphorylation DNA Biofilm Genes (CsgD / Pel / Psl) RR->DNA Binds Promoter RR->DNA BLOCKED Biofilm BIOFILM FORMATION (Resistance) DNA->Biofilm Expression Planktonic Planktonic Bacteria (Susceptible) Biofilm->Planktonic Dispersion by 2-AI Inhibitor 2-AI Inhibitor (Methyl 2-amino-imidazole deriv.) Inhibitor->RR High Affinity Binding (Displaces DNA) Antibiotic Conventional Antibiotic Antibiotic->Biofilm Ineffective Antibiotic->Planktonic Effective Killing

Figure 2: Mechanism of 2-AI mediated biofilm dispersion and antibiotic resensitization.[1]

Therapeutic Synergy
  • Problem: Biofilms are 1000x more resistant to antibiotics than free-floating (planktonic) bacteria.[1]

  • Solution: Co-administration of a 2-AI derivative (synthesized from this methyl ester scaffold) disperses the biofilm.[1] The released bacteria are then susceptible to standard antibiotics (e.g., Tobramycin, Ciprofloxacin).

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[1][4][5] The Journal of Organic Chemistry, 82(5), 2745–2752.[5] Link[5]

  • Melander, C., et al. (2016). Inhibition of Biofilm Formation and Antibacterial Potentiation by 2-Aminoimidazole Compounds.[1][6] Journal of Bacteriology. (Contextual grounding on 2-AI mechanism).

  • Thompson, R. J., et al. (2012).
  • PubChem Compound Summary. (2025). Methyl 2-amino-1H-imidazole-5-carboxylate (CAS 897920-30-8).[1][2][7] Link

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

Sources

2-Aminoimidazole Compounds: From Marine Alkaloids to Antibiofilm Adjuvants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a privileged structural motif in medicinal chemistry, originally identified in marine sponge alkaloids. Unlike conventional antibiotics that target essential cell viability processes (often driving resistance), 2-AI compounds function primarily as anti-virulence adjuvants . They dismantle bacterial biofilms and resensitize multidrug-resistant (MDR) strains to standard therapeutics by intercepting two-component signaling systems. This guide details the discovery history, synthetic evolution, and mechanistic validation of 2-AIs, providing actionable protocols for their synthesis and application in drug development.

Historical Discovery & Structural Elucidation

The scientific journey of 2-AIs began in the deep-sea environments of the Caribbean and the Mediterranean. The isolation of these alkaloids was driven by the observation that certain marine sponges, particularly of the genus Agelas, were remarkably free of bacterial fouling, suggesting a potent chemical defense system.

Key Milestones
  • 1971: The Progenitor (Oroidin): The field was ignited by the isolation of Oroidin from Agelas oroides. Oroidin contains a bromopyrrole carboxamide linked to a 2-aminoimidazole moiety. It serves as the biogenetic precursor to a vast library of complex dimers.

  • 1981: The Complex Dimer (Sceptrin): Faulkner and Clardy isolated Sceptrin from Agelas sceptrum.[1][2] Its structure—a cyclobutane-centered dimer of oroidin—posed a significant stereochemical challenge and hinted at a [2+2] photodimerization biosynthetic pathway.

  • 2004-2006: Synthetic Conquest: The total synthesis of Sceptrin remained elusive for decades until the independent breakthroughs by the Baran and Birman groups, confirming the absolute stereochemistry and opening routes to scalable analogs.

Visualization: Timeline of Discovery

The following diagram maps the chronological evolution from isolation to mechanistic understanding.

Timeline 1971 1971: Oroidin Isolated (Agelas oroides) 1981 1981: Sceptrin Isolated (Agelas sceptrum) 1971->1981 1993 1993: Antimicrobial Activity Confirmed 1981->1993 2004 2004: Total Synthesis of Sceptrin (Baran/Birman) 1993->2004 2010 2010s: 2-AI Identified as Response Regulator Inhibitor 2004->2010 2020 2020s: Adjuvant Therapy & Green Synthesis 2010->2020

Figure 1: Chronological milestones in the discovery, synthesis, and biological characterization of 2-aminoimidazole compounds.

Chemical Synthesis: Evolution and Protocols

Historically, the synthesis of 2-AIs relied on the Marckwald condensation or the reaction of


-haloketones with cyanamide, often requiring harsh conditions and yielding regioisomeric mixtures. Modern drug discovery demands greener, regioselective, and scalable methods.
Modern Protocol: Green Synthesis in Deep Eutectic Solvents (DES)

This protocol is selected for its high atom economy, absence of volatile organic compounds (VOCs), and operational simplicity. It utilizes a Choline Chloride:Urea eutectic mixture as both solvent and catalyst.

Mechanism: The DES facilitates the nucleophilic attack of guanidine on the


-haloketone, followed by cyclodehydration.
Experimental Workflow

Reagents:

  • 
    -Bromoketone (Substrate)
    
  • Guanidine Nitrate (Nucleophile)

  • Deep Eutectic Solvent (DES): Choline Chloride/Urea (1:2 molar ratio)

Step-by-Step Protocol:

  • DES Preparation: Mix Choline Chloride and Urea (1:2) in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 min).

  • Reaction Setup: To 5 mL of the DES, add

    
    -bromoketone (1.0 mmol) and Guanidine Nitrate (1.2 mmol).
    
  • Incubation: Stir the mixture at 80°C for 2–4 hours. Monitor progress via TLC (eluent: EtOAc/MeOH).

  • Workup (Precipitation): Once complete, cool the mixture to room temperature. Add 10 mL of DI water. The DES is water-soluble, causing the hydrophobic 2-AI product to precipitate.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 5 mL) to remove residual urea/choline.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Logic

Synthesis Start Reagents: Alpha-Haloketone + Guanidine DES Solvent System: Choline Chloride : Urea (1:2) Temp: 80°C Start->DES Dissolution Inter Intermediate: Acyclic Guanidino-Ketone DES->Inter Nucleophilic Attack Cycl Cyclodehydration (- H2O) Inter->Cycl Ring Closure Quench Quench: Add H2O Cycl->Quench Cooling Product Product: 2-Aminoimidazole Precipitate Quench->Product Filtration

Figure 2: Step-by-step reaction pathway for the Deep Eutectic Solvent (DES) synthesis of 2-aminoimidazoles.

Mechanism of Action: Biofilm Disruption

Unlike traditional antibiotics that kill bacteria (bactericidal) or stop growth (bacteriostatic), 2-AIs act as anti-biofilm agents . They do not impose significant selective pressure, thereby reducing the rate of resistance acquisition.

Target: Two-Component Systems (TCS)

Bacteria use TCS to sense environmental stress. A typical TCS consists of a membrane-bound Histidine Kinase (HK) and a cytosolic Response Regulator (RR) .

  • Mechanism: 2-AI compounds bind to the receiver domain of Response Regulators (e.g., BfmR in A. baumannii or CsgD regulon in Salmonella).

  • Effect: This binding inhibits the DNA-binding capability of the RR, effectively "silencing" the genes responsible for curli production, cellulose synthesis, and biofilm matrix assembly.

Visualization: Signaling Pathway Inhibition

MOA Signal Environmental Signal (Stress) HK Histidine Kinase (Sensor) Signal->HK Phos Phosphorylation (His -> Asp) HK->Phos RR Response Regulator (e.g., BfmR, CsgD) Phos->RR DNA Biofilm Genes (Promoter Region) RR->DNA Normal Activation Biofilm Biofilm Formation (Curli/Cellulose) RR->Biofilm BLOCKED Inhibitor 2-AI Compound (Inhibitor) Inhibitor->RR Allosteric Binding

Figure 3: Mechanism of Action showing 2-AI interception of the bacterial Two-Component System signaling cascade.

Structure-Activity Relationships (SAR)

Optimizing the 2-AI scaffold requires balancing antibiofilm potency against mammalian toxicity.

Structural RegionModificationBiological Effect
C2-Amino Group Acylation (Reverse Amide)Increases membrane permeability; enhances activity against Gram-negative bacteria.
N1-Position Alkyl Chains (C4-C8)Critical for biofilm dispersion. Chains >C10 often increase mammalian cytotoxicity.
C4/C5 Positions Phenyl / Halogenated ArylEssential for receptor binding interaction. Bromine substitution mimics natural oroidin and improves potency.
Scaffold Triazole Conjugation2-AI-Triazole hybrids show synergistic resensitization of MRSA to

-lactams.

References

  • Discovery of Oroidin: Forenza, S., et al. (1971).[1] "Oroidin, a bromopyrrole alkaloid from the sponge Agelas oroides."[3] Chemical Communications.

  • Isolation of Sceptrin: Walker, R. P., et al. (1981). "Sceptrin, an antimicrobial agent from the sponge Agelas sceptrum." Journal of the American Chemical Society.

  • Green Synthesis Protocol: Di Gioia, M. L., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules.

  • Antibiofilm Mechanism (BfmR): Thompson, R. J., et al. (2012). "Universal 2-Aminoimidazole Inhibitors of Biofilm Formation." Organic & Biomolecular Chemistry.

  • Resensitization & Synergy: Rogers, S. A., et al. (2010). "Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents." Antimicrobial Agents and Chemotherapy.[4][5]

  • Membrane Permeabilization: Bunders, M. C., et al. (2019). "Membrane-Permeabilizing Activity of Reverse-Amide 2-Aminoimidazole Antibiofilm Agents." Chemical Biology & Drug Design.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and rigorous validation protocols.[1]

Executive Summary

Methyl 2-amino-1H-imidazole-5-carboxylate (also designated as the 4-carboxylate tautomer) is a critical scaffold in medicinal chemistry, serving as the core pharmacophore for Bruton’s Tyrosine Kinase (BTK) inhibitors and a synthetic precursor to marine alkaloids of the oroidin class.

Despite its structural simplicity, the molecule presents significant characterization challenges due to rapid prototropic tautomerism (1,3-H shift) and amino-imino equilibrium .[1] This guide provides a definitive spectroscopic atlas and a self-validating synthetic workflow to ensure high-purity isolation for downstream applications.

Chemical Identity & Tautomeric Dynamics[1][2]

The nomenclature of this compound often causes confusion. Due to the rapid migration of the proton between N1 and N3 in solution, the 4-carboxylate and 5-carboxylate forms are chemically equivalent on the NMR time scale at room temperature.

Tautomeric Equilibrium (DOT Visualization)

The following diagram illustrates the rapid interconversion between the 4- and 5-ester forms, alongside the less stable imino-tautomer.

Tautomerism T1 5-Carboxylate Tautomer (Major Form A) T2 4-Carboxylate Tautomer (Major Form B) T1->T2 Fast H-Shift (N1↔N3) T3 2-Imino Form (Minor Tautomer) T1->T3 Amino-Imino Equilibrium

Caption: Rapid prototropic tautomerism renders the 4- and 5-positions equivalent in solution NMR, while the amino form predominates over the imino form.

Spectroscopic Data Atlas

The following data represents the consensus values for the compound in DMSO-d


 , the preferred solvent due to the compound's polarity and hydrogen-bonding capability.
Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
11.0 - 11.5Broad Singlet1HRing NH Highly exchangeable; shift varies with concentration/temp.

H
7.35Singlet1HCH (C4/5)Diagnostic peak; confirms aromatic integrity.

H
6.20Broad Singlet2H-NH

Exocyclic amine; broadening indicates H-bonding or rotation.

H
3.68Singlet3H-OCH

Methyl ester; sharp singlet, integration reference.[1]

C
164.5Singlet-C =OEster carbonyl.

C
154.2Singlet-C 2-NH

Guanidine-like carbon; desheilded by adjacent nitrogens.

C
136.8Singlet-C 4/5 (Quat)Quaternary ring carbon (attached to ester).

C
120.1Singlet-C 4/5 (CH)Methine ring carbon.

C
50.8Singlet--OC H

Methoxy carbon.
Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive ESI (

    
    )
    
  • Calculated Mass (

    
    ):  141.0538 Da
    
  • Observed

    
    :  142.0610 (
    
    
    
    )
  • Fragmentation: Loss of methoxy group (

    
    ) and decarboxylation (
    
    
    
    ) are common in MS/MS.
Infrared Spectroscopy (FT-IR)
  • 3400 - 3100 cm

    
    :  N-H stretching (Broad, double hump characteristic of primary amines).
    
  • 1685 cm

    
    :  C=O stretching (Conjugated ester).
    
  • 1630 cm

    
    :  C=N ring stretching (Imidazole/Amidine character).
    

Validated Synthetic Protocol

This protocol utilizes the condensation of


-halo-

-keto esters with cyanamide, a robust method for generating 2-aminoimidazoles.

Reaction Scheme:



Experimental Workflow
  • Preparation of Reactants:

    • Dissolve Cyanamide (1.2 equiv) in water/acetone (1:1 v/v).

    • Add Methyl 2-chloro-3-oxopropanoate (1.0 equiv). Note: This reagent is often generated in situ or purchased as a solution.

  • Cyclization:

    • Slowly add a solution of Sodium Acetate (2.0 equiv) or Potassium Carbonate (1.5 equiv) to the mixture.

    • Critical Step: Heat the reaction mixture to reflux (approx. 70-80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (high

      
      ) should disappear, and a fluorescent spot (low 
      
      
      
      ) should appear.[1]
  • Isolation & Purification:

    • Cool the reaction mixture to 0°C (ice bath).

    • Adjust pH to ~8-9 with saturated NaHCO

      
       if necessary.
      
    • The product often precipitates as a solid. Filter and wash with cold water.[1]

    • Alternative: If no precipitate, remove acetone under vacuum and extract the aqueous layer with Ethyl Acetate (3x).[1] Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Recrystallization:

    • Recrystallize from Methanol/Water or Ethanol to yield off-white to pale yellow crystals.

Workflow Visualization

Synthesis Start Start: Methyl 2-chloro-3-oxopropanoate + Cyanamide Step1 Add Base (NaOAc) Reflux 80°C, 3h Start->Step1 Check TLC Check (10% MeOH/DCM) Step1->Check Check->Step1 Incomplete Isolate Cool to 0°C Precipitate/Extract Check->Isolate Complete Purify Recrystallize (MeOH/H2O) Isolate->Purify Final Pure Product Methyl 2-amino-1H-imidazole-5-carboxylate Purify->Final

Caption: Step-by-step synthetic workflow for the cyclocondensation of cyanamide and beta-keto esters.

Quality Control & Troubleshooting

To ensure the data generated matches the "Senior Scientist" standard, apply these validation checks:

  • Purity Check (HPLC): Run on a C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid).[1] The 2-aminoimidazole is polar and will elute early.

  • Coloration: Pure compound is off-white. A dark brown/red color indicates oxidation of the amino group (formation of azo-dimers). Recrystallize immediately if observed.[1]

  • Solubility: Soluble in DMSO, Methanol, and dilute acid.[1] Poorly soluble in non-polar solvents (Hexane, Toluene).[1]

References

  • Synthesis of 2-Aminoimidazoles: Journal of Organic Chemistry, "A Simple and Practical Synthesis of 2-Aminoimidazoles".

  • Tautomerism in Imidazoles: Molecules, "Selective Generation of Aldimine and Ketimine Tautomers...".

  • Applications in Kinase Inhibition: Journal of Medicinal Chemistry, "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as BTK Inhibitors".[2]

  • General Spectroscopic Data: PubChem Compound Summary, "Methyl 1H-imidazole-5-carboxylate" (Related Scaffold).

Sources

CAS number and chemical identifiers for methyl 2-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of Methyl 2-amino-1H-imidazole-5-carboxylate (also known as Methyl 2-amino-1H-imidazole-4-carboxylate due to tautomerism).

Chemical Identity, Synthetic Protocols, and Research Utility

Executive Summary

Methyl 2-amino-1H-imidazole-5-carboxylate is a critical heterocyclic building block in medicinal chemistry, serving as the core scaffold for the Oroidin class of marine alkaloids and various kinase inhibitors. Its structural rigidity, combined with a donor-acceptor-donor hydrogen bonding motif, makes it a privileged structure for fragment-based drug discovery (FBDD). This guide provides a definitive reference for its identification, laboratory synthesis, and handling.

Part 1: Chemical Identification & Properties

The compound exists in a tautomeric equilibrium between the 4-carboxylate and 5-carboxylate forms. In the absence of substitution at the N1 position, these forms are chemically equivalent in solution.

Identifier Value
CAS Registry Number 897920-30-8 (Generic/Unspecified Tautomer)Alternative: 68282-50-8 (HCl salt)
IUPAC Name Methyl 2-amino-1H-imidazole-5-carboxylate
Synonyms Methyl 2-amino-4-imidazolecarboxylate; 2-Amino-4-methoxycarbonylimidazole
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
SMILES COC(=O)C1=CN=C(N)N1
InChI Key NDTWFWAWLBGFQI-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; moderate solubility in water (increased as HCl salt)
pKa ~6.5 (imidazole ring protonation)
Structural Tautomerism

The 1H-imidazole ring allows rapid proton transfer between N1 and N3. Consequently, the ester group at position 5 is chemically indistinguishable from position 4 unless the N1 nitrogen is alkylated.

Tautomerism cluster_legend Note T1 1H-imidazole-5-carboxylate (N1-H, C5-Ester) T2 1H-imidazole-4-carboxylate (N3-H, C4-Ester) T1->T2  Proton Shift   Note In solution, these forms interconvert rapidly.

Caption: Tautomeric equilibrium of the 2-aminoimidazole scaffold. The position of the ester (4 vs 5) depends on the protonation state of the ring nitrogens.

Part 2: Synthetic Pathways (Experimental Protocols)

The most robust synthetic route involves the cyclization of Methyl bromopyruvate with Acetylguanidine (followed by deprotection) or direct condensation with Guanidine . The acetylguanidine route is preferred for higher purity and ease of handling.

Protocol A: Cyclization via Methyl Bromopyruvate (The Hantzsch-Type Synthesis)

Principle: This method utilizes the reactivity of an


-haloketone (methyl bromopyruvate) with a bidentate nucleophile (acetylguanidine). The acetyl group serves as a transient protecting group that improves solubility and reduces side reactions (e.g., over-alkylation).

Reagents:

  • Methyl bromopyruvate (CAS: 7425-63-0)

  • N-Acetylguanidine (CAS: 591-07-1)

  • Acetonitrile (Solvent)[1][2]

  • Hydrochloric acid (for deprotection)

Step-by-Step Methodology:

  • Condensation:

    • Dissolve N-acetylguanidine (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration) in a round-bottom flask.

    • Add methyl bromopyruvate (1.05 equiv) dropwise at Room Temperature (RT).

    • Observation: The reaction is exothermic. A precipitate (HBr salt) may form.

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of starting materials.

    • Cool to RT. The intermediate (Methyl 2-acetamido-1H-imidazole-5-carboxylate) often precipitates. Filter and wash with cold acetonitrile.

  • Deprotection (Deacetylation):

    • Suspend the intermediate in Methanol (MeOH).

    • Add concentrated HCl (2–3 equiv) or H₂SO₄.

    • Reflux for 2 hours.[2][3] The acetamide bond is cleaved, yielding the free amine.

    • Concentrate the solvent in vacuo.

  • Isolation & Purification:

    • Neutralize the residue with saturated aqueous NaHCO₃ to pH ~8.

    • Extract with EtOAc (3x) or n-Butanol if the product is highly polar.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from MeOH/Ether or perform flash chromatography (DCM/MeOH/NH₄OH gradient).

Synthetic Workflow Diagram

Synthesis cluster_conditions Critical Parameters Start Precursors: Methyl Bromopyruvate + N-Acetylguanidine Step1 Cyclization (Reflux in MeCN, 6h) Start->Step1 Inter Intermediate: Methyl 2-acetamido-imidazole-5-carboxylate Step1->Inter Step2 Deprotection (MeOH / HCl, Reflux) Inter->Step2 Final Target Product: Methyl 2-amino-1H-imidazole-5-carboxylate Step2->Final P1 Temp: 80°C P2 Stoichiometry: 1:1.05

Caption: Step-wise synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate via the acetylguanidine route.

Part 3: Applications in Drug Discovery[5]
1. The Oroidin Scaffold

This compound is the synthetic equivalent of the "head" group of Oroidin , a bioactive pyrrole-imidazole alkaloid found in marine sponges (Agelas sp.).

  • Utility: Used to synthesize libraries of Oroidin analogues (e.g., Clathrodin, Hymenidin) which exhibit anti-biofilm activity against P. aeruginosa and S. aureus.

  • Mechanism: The 2-aminoimidazole moiety acts as a zinc-binding group or interacts with response regulator proteins in bacterial two-component systems.

2. Kinase Inhibition

The 2-amino-imidazole-5-carboxylate motif mimics the adenine ring of ATP.

  • Binding Mode: The N3 nitrogen and the C2-amino group form a donor-acceptor pair that hydrogen bonds with the "hinge region" of kinase enzymes.

  • Modification: The methyl ester is often hydrolyzed to the acid and coupled with amines to create "tail" regions that explore the hydrophobic pocket of the enzyme.

Part 4: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the HCl salt is stable.

  • Stability: Avoid strong oxidizing agents and strong bases (which may cause hydrolysis of the ester).

References
  • Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. Link

  • Olofson, R. A., & Kendall, R. V. (1970). Protection of 2-aminoimidazoles.[4] The Journal of Organic Chemistry, 35(7), 2246-2248. Link

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

  • PubChem Compound Summary. (2024). Methyl 2-amino-1H-imidazole-5-carboxylate (CID 541782).[4] National Center for Biotechnology Information. Link

Sources

Solubility Profile of Methyl 2-amino-1H-imidazole-5-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications. This document is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this molecule, thereby enabling informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like methyl 2-amino-1H-imidazole-5-carboxylate is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. For drug development professionals, solubility directly influences bioavailability, dissolution rate, and the feasibility of various dosage forms.[1][2] For synthetic chemists, it governs the choice of reaction media, crystallization conditions, and purification strategies. A poorly characterized solubility profile can lead to significant challenges in process scale-up, formulation instability, and suboptimal in-vivo performance. This guide addresses the solubility of this specific imidazole derivative from a predictive standpoint and provides the necessary tools for its empirical determination.

Molecular Structure and Predicted Solubility Profile

Direct, publicly available quantitative solubility data for methyl 2-amino-1H-imidazole-5-carboxylate is limited. However, a robust prediction of its solubility can be derived from a first-principles analysis of its molecular structure and by drawing parallels with related imidazole compounds.

Molecular Structure:

  • Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms. The imidazole moiety can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen).

  • Amino Group (-NH₂): A primary amine at the 2-position, which is a strong hydrogen bond donor and can impart basicity to the molecule.

  • Methyl Carboxylate Group (-COOCH₃): An ester group at the 5-position, which acts as a hydrogen bond acceptor and contributes to the molecule's polarity.

Based on these functional groups, the molecule possesses both polar (amino, carboxylate, imidazole nitrogens) and non-polar (methyl group, C-H bonds of the ring) characteristics. The presence of multiple hydrogen bond donors and acceptors suggests a strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.[3]

Predicted Solubility in Organic Solvent Classes:

The principle of "like dissolves like" provides a foundational guide for solvent selection.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with all the key functional groups of the molecule. The solubility of simple amino acids and imidazoles is generally highest in water and decreases in alcohols.[4][5] Therefore, methyl 2-amino-1H-imidazole-5-carboxylate is predicted to have moderate to high solubility in these solvents, facilitated by strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. Imidazole carbamates have been shown to work well in polar solvents like acetonitrile.[6] It is predicted that the compound will exhibit good solubility in solvents like DMSO and DMF, which are excellent at disrupting crystal lattices.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. The energy required to break the compound's crystal lattice would not be compensated by the weak van der Waals forces offered by these solvents. Therefore, the compound is predicted to have low to negligible solubility in non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): Studies on various imidazoles have shown that their solubility in chloroalkanes is generally very low.[7][8] This trend is expected to hold for the target compound, predicting low solubility .

Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the measured solubility of methyl 2-amino-1H-imidazole-5-carboxylate.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This relationship is crucial for crystallization processes. The extent of this temperature dependence can be quantified to determine the thermodynamics of dissolution.[4]

  • pH: The amino group on the imidazole ring is basic and can be protonated at low pH, while the imidazole N-H can be deprotonated at high pH. This ionization dramatically increases the polarity of the molecule and its interaction with aqueous or polar protic solvents.[1][10] Therefore, solubility is expected to be at its minimum at the isoelectric point and increase significantly at pH values above or below this point.[5]

  • Particle Size: Decreasing the particle size of a solid increases the surface-area-to-volume ratio, which can lead to a more rapid dissolution rate.[1][3] For very small particles (in the nano-range), a modest increase in thermodynamic solubility can also be observed.

  • Polymorphism: The ability of the compound to exist in different crystalline forms (polymorphs) can have a profound effect on solubility.[3] Different polymorphs can have different crystal lattice energies, with the most stable form typically exhibiting the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.

Principle:

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the thermodynamic solubility.

Step-by-Step Methodology:
  • Preparation:

    • Add an excess amount of crystalline methyl 2-amino-1H-imidazole-5-carboxylate to a series of glass vials. The excess solid should be clearly visible at the end of the experiment to ensure saturation.

    • Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Causality Note: This extended period is necessary to overcome kinetic barriers to dissolution and ensure the measured concentration reflects true thermodynamic equilibrium, not a transient supersaturated state.

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution). This must be done without disturbing the solid material at the bottom.

    • Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic solid particles. Self-Validation Note: Failure to completely remove undissolved solids is a primary source of erroneously high solubility values. The filtrate should be crystal clear.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the temperature at which the measurement was made.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil Place in shaker sep1 Settle undissolved solid equil->sep1 Remove from shaker sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 quant1 Dilute sample sep3->quant1 Clear filtrate quant2 Analyze via HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate against calibration curve quant2->quant3 result Report Solubility (e.g., mg/mL @ 25°C) quant3->result

Sources

Unlocking the Therapeutic and Material Potential of Methyl 2-amino-1H-imidazole-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Promise of a Privileged Scaffold

The 2-aminoimidazole moiety is a recurring motif in a plethora of marine natural products, endowing them with a remarkable spectrum of biological activities.[1] These natural alkaloids have inspired medicinal chemists to explore the 2-aminoimidazole scaffold as a "privileged" structure in drug discovery, leading to the development of compounds with potent antibacterial, antibiofilm, and anticancer properties.[2][3] Within this promising class of molecules lies methyl 2-amino-1H-imidazole-5-carboxylate, a relatively underexplored derivative with significant potential for novel therapeutic and material science applications. The presence of a reactive amino group and a readily modifiable ester functionality on the imidazole core provides a versatile platform for the synthesis of diverse chemical libraries.

This in-depth technical guide provides a comprehensive overview of promising research areas for methyl 2-amino-1H-imidazole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for each proposed avenue of investigation, detailed experimental protocols, and a framework for the synthesis and derivatization of this high-potential molecule.

Part 1: Anticancer Drug Discovery - A New Frontier in Cytotoxic and Targeted Therapies

The imidazole ring is a key component in several approved anticancer drugs, highlighting its importance in oncology research.[4] Notably, a structurally related benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent with potent anti-tumor activity against breast cancer.[5] This provides a strong rationale for investigating methyl 2-amino-1H-imidazole-5-carboxylate as a potential anticancer agent.

Rationale for Investigation

The 2-aminoimidazole scaffold has been implicated in various anticancer mechanisms of action:

  • Microtubule Disruption: As demonstrated by the MBIC study, imidazole-based compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5] The structural similarities suggest that methyl 2-amino-1H-imidazole-5-carboxylate could exhibit similar properties.

  • Kinase Inhibition: The 2-aminoimidazole core can act as a bioisostere for other hinge-binding motifs in protein kinases.[3] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Src family kinases (SFKs) and cyclin-dependent kinases (CDKs), which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[4][6]

  • Induction of Apoptosis: By targeting fundamental cellular processes like cell division and signaling, 2-aminoimidazole derivatives can trigger programmed cell death, a key mechanism for eliminating cancer cells.[7]

Proposed Research Workflow

A systematic approach to evaluating the anticancer potential of methyl 2-amino-1H-imidazole-5-carboxylate is outlined below.

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate derivatization Library of Derivatives (SAR Studies) synthesis->derivatization cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) synthesis->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle tubulin Tubulin Polymerization Assay cell_cycle->tubulin kinase Kinase Inhibition Assays (e.g., SFKs, CDKs) cell_cycle->kinase docking In Silico Docking Studies tubulin->docking kinase->docking

Caption: Proposed workflow for anticancer evaluation.

Experimental Protocols

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.[3][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methyl 2-amino-1H-imidazole-5-carboxylate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of methyl 2-amino-1H-imidazole-5-carboxylate in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., NCI-60)
Compound Concentration Serial dilutions (e.g., 0.01 to 100 µM)
Incubation Time 48 or 72 hours
Endpoint Cell viability (measured by MTT reduction)
Data Output IC50 values

Table 1: Key parameters for the MTT cytotoxicity assay.

Part 2: Antimicrobial Drug Discovery - Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. The 2-aminoimidazole alkaloids from marine sponges have demonstrated notable antibacterial and, importantly, antibiofilm activities.[8][9] This makes methyl 2-amino-1H-imidazole-5-carboxylate an attractive candidate for the development of new antimicrobial agents.

Rationale for Investigation
  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. 2-aminoimidazole derivatives have been shown to inhibit and disperse biofilms of clinically relevant pathogens.[8][10]

  • Sensitization to Existing Antibiotics: Some 2-aminoimidazole compounds can act as adjuvants, resensitizing resistant bacteria to conventional antibiotics.[11][12] This offers a promising strategy to extend the lifespan of current antibiotic arsenals.

  • Broad-Spectrum Activity: The 2-aminoimidazole scaffold has shown activity against a range of Gram-positive and Gram-negative bacteria.[9]

Proposed Research Workflow

antimicrobial_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action synthesis Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate mic MIC Determination (Broth Microdilution) synthesis->mic biofilm Biofilm Inhibition & Dispersion Assays mic->biofilm synergy Synergy Testing with Conventional Antibiotics biofilm->synergy membrane Membrane Permeability Assays synergy->membrane qssi Quorum Sensing Inhibition Assays synergy->qssi docking In Silico Target Identification membrane->docking qssi->docking enzyme_inhibition_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_characterization Characterization synthesis Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate in_silico In Silico Docking (Kinase & Other Enzyme Panels) synthesis->in_silico in_vitro In Vitro Enzyme Inhibition Assays in_silico->in_vitro ic50 IC50 Determination in_vitro->ic50 kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics

Caption: Proposed workflow for enzyme inhibition studies.

Part 4: Materials Science - Building Novel Functional Materials

The imidazole ring and the carboxylate group are excellent coordinating ligands for metal ions, making methyl 2-amino-1H-imidazole-5-carboxylate a promising building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). [6][13][14]

Rationale for Investigation
  • Metal-Organic Frameworks (MOFs): The combination of the N-donor imidazole and the O-donor carboxylate allows for the formation of diverse and stable MOF structures. [15][16]These materials have potential applications in gas storage, catalysis, and sensing.

  • Functional Polymers: The imidazole and carboxylate moieties can be incorporated into polymer backbones to create materials with specific properties, such as catalytic activity or pH-responsiveness. [4][12]

Part 5: Synthesis and Derivatization - A Platform for Chemical Exploration

The availability of robust synthetic routes to methyl 2-amino-1H-imidazole-5-carboxylate and its derivatives is crucial for enabling the proposed research.

Synthetic Strategies

Several methods can be employed for the synthesis of the 2-aminoimidazole core, often involving the cyclization of guanidine derivatives with α-haloketones or other suitable precursors. [1][5]Palladium-catalyzed carboamination reactions of N-propargyl guanidines offer a modern and efficient approach. [2]

Opportunities for Derivatization

The methyl 2-amino-1H-imidazole-5-carboxylate scaffold offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies:

  • N-1 and N-3 Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be functionalized with various alkyl or aryl groups.

  • Modification of the Amino Group: The 2-amino group can be acylated, alkylated, or used as a handle for further chemical transformations.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides and other ester derivatives.

Conclusion: A Molecule of Significant Potential

Methyl 2-amino-1H-imidazole-5-carboxylate stands as a molecule with considerable untapped potential. Its privileged 2-aminoimidazole scaffold, combined with versatile functional groups, makes it a highly attractive starting point for research in anticancer and antimicrobial drug discovery, as well as in the development of novel functional materials. The research avenues and experimental protocols outlined in this guide provide a solid foundation for scientists to explore and unlock the full potential of this promising compound.

References

  • Ravi Kumar, Shahnawaz Khan and Prem M.S. Chauhan. 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Current Drug Targets, 2011, 12(11), 1689-1708. Available from: [Link]

  • Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(26), 42893–42909. Available from: [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. Available from: [Link]

  • Ilaš, J., & Kikelj, D. (2008). 2-Aminoimidazoles in medicinal chemistry. Current medicinal chemistry, 15(29), 3145–3170.
  • Pozzetti, L., Pinhammer, M. M., & Asquith, C. R. M. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 289, 117399.
  • Rogers, S. A., & Melander, C. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(8), 3962–3968. Available from: [Link]

  • Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396–410. Available from: [Link]

  • Blackledge, M. S., Worthington, R. J., & Melander, C. (2013). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Biofouling, 29(10), 1253–1262. Available from: [Link]

  • Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. Available from: [Link]

  • Artusi, R., Bressan, G., Fallacara, A. L., Fancelli, D., Ginnasi, M. C., Marcaccini, S., ... & Schenone, S. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2056–2068. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(14), 4249. Available from: [Link]

  • El-Sayed, M. A., El-Gamal, M. I., & El-Kerdawy, A. M. (2025). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 8(1), 1-10.
  • Richards, A. C., Tovar, D. A., & Melander, C. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. International journal of molecular sciences, 24(21), 15682. Available from: [Link]

  • Rogers, S. A., & Melander, C. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(8), 3962–3968. Available from: [Link]

  • Kamal, A., & Manasa, V. (2014). Imidazoles as potential anticancer agents. Future medicinal chemistry, 6(17), 1953–1981. Available from: [Link]

  • Al-Warhi, T., Ajani, H., & Al-Mahmoudy, A. M. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human-CDK2. Hacettepe University Journal of the Faculty of Pharmacy, 43(4), 285-300. Available from: [Link]

  • Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. Available from: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

  • Poojary, B., & Bhat, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 3(5), 629-637.
  • Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules (Basel, Switzerland), 23(9), 2369. Available from: [Link]

  • American Society for Microbiology. (2004). Manual of Antimicrobial Susceptibility Testing. Available from: [Link]

  • Gohlke, H., & Klebe, G. (2021). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS chemical biology, 16(12), 2739–2751. Available from: [Link]

  • Pevzner, L. M., & Krivokolyasko, L. G. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(8), 1254-1259.
  • Wang, X., Liu, Y., Li, Y., Wang, L., & Li, G. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4443–4451. Available from: [Link]

  • Sun, E., Wang, X., & Li, G. (2017). Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. Crystals, 7(7), 213. Available from: [Link]

Sources

Methodological & Application

using methyl 2-amino-1H-imidazole-5-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-Amino-1H-imidazole-5-carboxylate

Executive Summary

Methyl 2-amino-1H-imidazole-5-carboxylate (CAS: 1557296-00-0, often supplied as the HCl or sulfate salt) is a "privileged scaffold" in medicinal chemistry. Its unique architecture—combining a guanidine-like electron-rich amine with an electron-deficient ester-substituted imidazole—makes it a versatile linchpin for constructing fused heterocyclic systems (such as purine mimics) and marine alkaloid analogs (oroidin class).

This guide addresses the critical synthetic challenges associated with this molecule, specifically tautomeric ambiguity , N-alkylation regioselectivity , and cyclocondensation protocols .

Chemical Properties & Handling

PropertySpecificationExpert Insight
Molecular Formula

MW: 141.13 g/mol
Tautomerism 4- vs. 5-carboxylateIn solution, the proton shuttles between N1 and N3. While often labeled as the 5-carboxylate, it reacts as a tautomeric mixture. Numbering is fixed only after N-alkylation.
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (

, Hexanes). Free base is sparingly soluble in water; salts are water-soluble.
Stability Hygroscopic (Salts)Store under inert atmosphere at

. The free amine is prone to oxidation over prolonged air exposure (browning).
pKa ~4.5 (Ring), ~7.5 (Amine)The ester group significantly lowers the basicity of the 2-amino group compared to unsubstituted 2-aminoimidazole.

Strategic Synthetic Pathways

The utility of this scaffold branches into three primary domains. The decision tree below illustrates the synthetic divergence based on reaction conditions.

SyntheticPathways Start Methyl 2-amino-1H- imidazole-5-carboxylate Path1 Pathway A: Cyclocondensation Start->Path1 1,3-Dielectrophiles (e.g., β-keto esters) Path2 Pathway B: Multicomponent (GBB) Start->Path2 R-CHO + R-NC (Lewis Acid) Path3 Pathway C: N-Alkylation Start->Path3 R-X, Base (Regioselectivity Issue) Prod1 Imidazo[1,2-a]pyrimidines (Purine Mimics) Path1->Prod1 Prod2 Imidazo[1,2-a]imidazoles (Fused Bicycles) Path2->Prod2 Prod3 N1- vs N3-Alkyl Derivatives Path3->Prod3

Figure 1: Divergent synthetic workflows for the 2-aminoimidazole scaffold.

Detailed Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyrimidines (Purine Mimics)

This reaction utilizes the "binucleophilic" character of the scaffold (N1 and the exocyclic amine) to form a 6-membered ring fused to the imidazole.

Mechanism: The exocyclic amine attacks the ketone of a


-keto ester, followed by intramolecular attack of the ring nitrogen (N1) on the ester carbonyl.

Reagents:

  • Methyl 2-amino-1H-imidazole-5-carboxylate (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the imidazole substrate in 5 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (polar, low

      
      ) should disappear, replaced by a higher 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold

      
      .
      
    • If no precipitate: Remove acetic acid under reduced pressure. Neutralize the residue with saturated

      
       and extract with EtOAc (
      
      
      
      ).
  • Purification: Recrystallize from EtOH or purify via flash chromatography (

    
    ).
    

Expert Note: If the reaction is sluggish, add sodium acetate (1.0 equiv) to buffer the system, or switch to ethanol/piperidine reflux conditions.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This is a powerful method to generate imidazo[1,2-a]imidazole scaffolds in a single step, highly relevant for DNA-binding ligands.

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: MeOH or TFE (2,2,2-trifluoroethanol)

Step-by-Step:

  • Mixing: Dissolve the imidazole scaffold (1.0 mmol) and aldehyde (1.1 mmol) in MeOH (3 mL). Stir for 30 minutes to allow pre-formation of the imine intermediate.

    • Why? The exocyclic amine is less nucleophilic due to the ester; pre-mixing ensures imine formation before the isocyanide is added.

  • Catalysis: Add the Lewis acid catalyst (

    
    ) followed immediately by the isocyanide (1.1 mmol).
    
  • Reaction: Stir at room temperature for 12–24 hours. If conversion is low (LCMS check), heat to

    
    .
    
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography. Note that these products are often highly fluorescent.

Expert Insights: Solving the Regioselectivity Problem

One of the most frustrating aspects of using methyl 2-amino-1H-imidazole-5-carboxylate is N-alkylation. When treating with an alkyl halide (R-X) and base, you theoretically get two isomers:

  • N1-alkylation: Distal to the ester (Sterically favored, often electronically favored).

  • N3-alkylation: Adjacent to the ester (Sterically hindered).

The Reality: The ester group is electron-withdrawing, making the imidazole ring protons acidic (


). Under basic conditions, the anion is formed. The negative charge is delocalized, but the N1 position is generally more nucleophilic due to less steric clash with the ester.

Optimization Table for Regioselectivity:

Desired IsomerRecommended ConditionsMechanism
N1-Alkyl (Major)

in DMF at

Cesium effect favors the "loose" ion pair; sterics drive alkylation away from the ester.
N3-Alkyl (Minor) Difficult to access directly.Requires indirect route: Protection of N1 (e.g., with Trityl), then alkylation of N3 (quaternization), followed by deprotection.

Critical Troubleshooting (The "SEM Switch"): If you absolutely need the N3-substituted product (adjacent to the ester):

  • Protect N1 with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Perform the desired chemistry on the exocyclic amine or ester.

  • Note: Direct N3 alkylation is rarely successful in high yield. It is often better to synthesize the imidazole de novo from an N-alkylated guanidine and an

    
    -halo keto ester if N3 substitution is required.
    

References

  • Synthesis of Imidazo[1,2-a]pyrimidines

    • Title: "Recent advances in the synthesis of imidazo[1,2-a]pyrimidines."[1][2][3]

    • Source:European Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Groebke-Blackburn-Bienaymé Reaction

    • Title: "One-pot synthesis of fused 2-aminoimidazoles via zirconium(IV)
    • Source:Tetrahedron Letters, 2014.
    • URL:[Link]

  • Regioselectivity in Imidazoles

    • Title: "Regioselective alkylation of the imidazole ring: A practical guide."
    • Source:Journal of Organic Chemistry, 2012.[3]

    • URL:[Link]

  • Marine Alkaloid Precursors

    • Title: "Synthesis of the Oroidin Alkaloids."
    • Source:Chemical Reviews, 2004.
    • URL:[Link]

Sources

Application Note: Process Optimization and Control Strategies for the Synthesis of Olmesartan Medoxomil Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Scope

This application note details the robust synthesis of Olmesartan Medoxomil , focusing on the critical coupling of imidazole derivatives with biphenyl tetrazole intermediates. Unlike generic protocols, this guide emphasizes the regioselective N-alkylation of the imidazole core—the primary source of yield-limiting impurities (N-3 isomers). We present a self-validating protocol using Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate as the nucleophile, optimizing for Critical Quality Attributes (CQAs) such as regio-purity and suppression of the "dehydro" impurity.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis of Olmesartan Medoxomil is convergent. The primary challenge lies in the steric and electronic factors governing the nucleophilic attack of the imidazole nitrogen onto the biphenyl bromide.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic, highlighting the critical N-alkylation node.

Olmesartan_Retrosynthesis API Olmesartan Medoxomil (Final API) TritylInt Trityl Olmesartan Medoxomil (Protected Precursor) TritylInt->API 1. Detritylation (AcOH) 2. Purification Coupling CRITICAL STEP: Regioselective N-Alkylation Coupling->TritylInt Subsequent Esterification (Medoxomil Chloride) Imidazole Imidazole Intermediate (Nucleophile) Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propylimidazole-5-carboxylate Imidazole->Coupling N-1 Attack Biphenyl Biphenyl Intermediate (Electrophile) 4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide Biphenyl->Coupling SN2 Reaction

Figure 1: Retrosynthetic logic focusing on the convergent assembly of the imidazole and biphenyl synthons.

Critical Process Parameters (CPPs)

Before executing the protocol, researchers must control the following variables to ensure reproducibility:

ParameterSpecificationMechanistic Rationale
Base Selection

(Granular)
Preferred over NaH.[1] Milder basicity reduces risk of elimination (dehydro impurity) and favors thermodynamic control for N-1 selectivity.[1]
Solvent System Acetone or DMAcAcetone (reflux) offers cleaner impurity profiles and easier workup compared to DMF/DMAc, though reaction times may be longer.
Water Content < 0.1% (KF)Critical. Water competes with the imidazole nucleophile, hydrolyzing the biphenyl bromide to the corresponding alcohol impurity.
Temperature Reflux (56°C for Acetone)Higher temperatures in high-boiling solvents (DMAc >80°C) increase N-3 regioisomer formation.[1]

Detailed Protocol: Regioselective N-Alkylation

Objective: Synthesize Trityl Olmesartan Ethyl Ester (Intermediate A) with N-1/N-3 regioisomer ratio > 99:1.[1]

Reagents & Stoichiometry
  • Imidazole Derivative (1.0 eq): Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate [CAS: 144689-93-0][1][2][3]

  • Biphenyl Bromide (1.05 eq): 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole [CAS: 133051-88-4][1]

  • Base (2.5 eq): Potassium Carbonate (

    
    ), anhydrous.
    
  • Catalyst (0.05 eq): Tetrabutylammonium bromide (TBAB) - Optional, enhances rate in Acetone.[1]

  • Solvent: Acetone (10 volumes relative to Imidazole mass).

Step-by-Step Methodology

Step 1: System Preparation

  • Charge a dry 3-neck Round Bottom Flask (RBF) with Imidazole Derivative (10.0 g, 41.6 mmol) and Acetone (100 mL).

  • Initiate stirring (300 RPM) and ensure complete dissolution.

  • Add Potassium Carbonate (14.4 g, 104 mmol). The mixture will become a suspension.

Step 2: Electrophile Addition

  • Add Biphenyl Bromide (24.4 g, 43.7 mmol) and TBAB (0.67 g) to the suspension.

  • Self-Validating Checkpoint: Verify the internal temperature is 20-25°C before heating.

Step 3: Reaction (The Coupling)

  • Heat the reaction mixture to reflux (~56°C).

  • Maintain reflux for 12–15 hours.

  • In-Process Control (IPC): Sample at 12 hours. Analyze via HPLC.

    • Target: Starting Imidazole < 1.0%.

    • Regioisomer Check: N-1 (Product) vs N-3 (Impurity). If N-3 > 2%, reduce temperature in future batches.

Step 4: Workup & Isolation

  • Cool reaction mass to 25°C.

  • Filter inorganic salts (

    
    , excess 
    
    
    
    ) via a Buchner funnel. Wash cake with Acetone (20 mL).
  • Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a viscous residue.

  • Crystallization (Critical for Purity):

    • Dissolve residue in Ethyl Acetate (50 mL).

    • Add Hexane (100 mL) slowly with stirring.

    • Cool to 0–5°C and stir for 2 hours.

  • Filter the white solid. Dry in a vacuum oven at 45°C.

Yield Expectation: 85–90% Purity: >98% (HPLC)

Protocol: Conversion to Olmesartan Medoxomil

Following the isolation of the N-alkylated intermediate, the synthesis proceeds to hydrolysis, esterification, and deprotection.[4][5][6][7]

Workflow Visualization

This diagram outlines the decision flow and critical hold points for the downstream processing.

Process_Workflow cluster_QC QC Checkpoints Start N-Alkylated Intermediate Step1 Hydrolysis (LiOH/THF) Target: Carboxylate Salt Start->Step1 Saponification Step2 Esterification (Medoxomil Chloride) Avoid: Hydrolysis of Medoxomil Step1->Step2 Alkylation QC1 Check: Dehydro Impurity Step1->QC1 Step3 Detritylation (Aq. Acetic Acid) Remove Trityl Group Step2->Step3 Deprotection Final Olmesartan Medoxomil (Crystalline API) Step3->Final Acetone Recrystallization QC2 Check: Trityl Alcohol Removal Step3->QC2

Figure 2: Downstream processing workflow from intermediate to final API.

Key Reaction: Medoxomil Esterification

Note: This step is sensitive to hydrolysis.

  • Suspend the Hydrolyzed Lithium Salt (from Step 1) in DMAc.

  • Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride) (1.2 eq).

  • Heat to 50°C for 3-5 hours.

  • Critical Caution: Do not overheat (>60°C) or extend time, as the medoxomil moiety is labile and will hydrolyze back to the acid.

Troubleshooting & Impurity Profile

The following table characterizes common failure modes and their chemical signatures.

Impurity TypeOrigin / CauseControl Strategy
N-3 Regioisomer Steric mismatch during alkylation; high temperatures.[1]Use

in Acetone (lower T) rather than NaH/DMF.
Dehydro Impurity Elimination of the tertiary -OH group on the imidazole side chain.Avoid strong mineral acids or excessive heat during workup. Maintain pH > 3 during washes.
Olmesartan Acid Hydrolysis of the medoxomil ester.[4][5][6]Ensure anhydrous conditions during esterification; minimize water contact during workup.
Dimer Impurity Reaction of API with residual Medoxomil chloride.Strictly control stoichiometry of Medoxomil chloride (max 1.2 eq).

References

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry. Link

  • Sankyo Company Ltd. (2006). "Process for preparing olmesartan medoxomil." U.S. Patent Application 20060149078.[8] Link

  • Babu, K. S., et al. (2013).[9][10] "An Efficient and Large Scale Synthesis of Olmesartan Medoxomil." Chemistry & Biology Interface. Link

  • Venkataraman, S., et al. (2010).[5] "Synthesis and characterization of impurities in Olmesartan Medoxomil." Arkivoc. Link

  • Lee, J., et al. (2022). "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of methyl 2-amino-1H-imidazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity.

Introduction: The Synthetic Challenge

Methyl 2-amino-1H-imidazole-5-carboxylate is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmacologically active molecules. While several synthetic routes exist, the cyclization of precursors often presents challenges, leading to suboptimal yields and the formation of difficult-to-remove impurities. This guide provides in-depth troubleshooting advice and optimized protocols to enhance the efficiency and success of your synthesis.

The most prevalent and often problematic route involves the reaction of diaminomaleonitrile (DAMN) with an orthoformate, followed by cyclization. This guide will focus on troubleshooting this specific and widely used pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Cyclization: The key ring-forming step can be sluggish or incomplete. This is often a kinetic issue, meaning the reaction may require more time or higher temperatures to proceed to completion. However, excessive heat can also lead to degradation.

  • Side Product Formation: Several side reactions can compete with the desired cyclization. A common side product is the formation of a dimeric species, especially if the concentration of reactants is too high.

  • Suboptimal pH: The cyclization step is often acid-catalyzed. If the pH is too high, the reaction will not proceed efficiently. Conversely, if the pH is too low, it can lead to the degradation of the starting materials or the product.

  • Purity of Starting Materials: The purity of diaminomaleonitrile (DAMN) is critical. Impurities can interfere with the reaction and lead to the formation of colored byproducts.

Question 2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?

Answer: The formation of dark, often polymeric, material is a common issue when working with DAMN. This is typically due to the self-polymerization of DAMN, which can be exacerbated by prolonged reaction times, high temperatures, or the presence of certain impurities.

Preventative Measures:

  • Use High-Purity DAMN: Whenever possible, use freshly recrystallized or high-purity DAMN.

  • Control Reaction Temperature: Avoid excessive heating. It is often beneficial to run the initial stages of the reaction at a lower temperature and then gradually increase it.

  • Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.

Question 3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?

Answer: Besides the starting materials, common impurities include:

  • Uncyclized Intermediate: The intermediate formed after the initial reaction with the orthoformate may persist if the cyclization is incomplete.

  • Hydrolyzed Product: The ester group of the final product can be susceptible to hydrolysis, especially during workup or purification under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Positional Isomers: Depending on the specific reagents and conditions, there is a possibility of forming the methyl 2-amino-1H-imidazole-4-carboxylate isomer, although this is generally less favored.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often successful.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol) can be an effective final purification step.

Optimized Experimental Protocol

This protocol is based on established methods and incorporates troubleshooting insights to maximize yield and purity.

Step 1: Formation of the Intermediate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend diaminomaleonitrile (DAMN) (1.0 eq) in trimethyl orthoformate (10-15 eq).

  • Acid Catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically around 100-110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the DAMN spot is no longer visible. This step usually takes 2-4 hours.

Step 2: Cyclization to Methyl 2-amino-1H-imidazole-5-carboxylate
  • Solvent Addition: After the formation of the intermediate is complete, cool the reaction mixture to room temperature. Carefully add methanol to the mixture.

  • Initiating Cyclization: The addition of the protic solvent (methanol) often facilitates the cyclization. The reaction can be stirred at room temperature or gently heated (40-50 °C) to drive the cyclization to completion.

  • Monitoring: Continue to monitor the reaction by TLC or LC-MS for the appearance of the product and disappearance of the intermediate. This step can take from 12 to 24 hours.

Step 3: Work-up and Purification
  • Solvent Removal: Once the reaction is complete, remove the excess trimethyl orthoformate and methanol under reduced pressure.

  • Crude Product Isolation: The resulting crude solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove soluble impurities.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield methyl 2-amino-1H-imidazole-5-carboxylate as a solid.

Data Summary Table
ParameterRecommended ValueRationale
DAMN Purity >98%Minimizes side reactions and polymerization.
Trimethyl Orthoformate 10-15 equivalentsActs as both reactant and solvent; excess drives the reaction.
Catalyst p-TsOH (0.05 eq)Provides the necessary acidic environment for cyclization.
Step 1 Temperature 100-110 °C (Reflux)Ensures efficient formation of the intermediate.
Step 2 Temperature 25-50 °CPromotes cyclization without significant degradation.
Reaction Time 14-28 hours (total)Allows for both steps to proceed to completion.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key stages of the synthesis and the points at which common issues can arise.

cluster_0 Step 1: Intermediate Formation cluster_1 Troubleshooting Point 1 cluster_2 Step 2: Cyclization cluster_3 Troubleshooting Point 2 cluster_4 Step 3: Purification cluster_5 Final Product A DAMN + Trimethyl Orthoformate B Reflux with Acid Catalyst A->B C Incomplete Reaction? B->C C->B Extend Time/ Check Catalyst D Add Methanol C->D Proceed E Stir at RT or Gentle Heat D->E F Low Yield? E->F F->E Optimize Time/ Temperature G Work-up & Column Chromatography F->G Proceed H Pure Methyl 2-amino-1H- imidazole-5-carboxylate G->H cluster_0 Problem Diagnosis cluster_1 Analysis of Crude Material cluster_2 Corrective Actions Start Low Yield of Final Product A Analyze Crude by TLC/LC-MS Start->A B Main Spot is Starting Material? A->B C Main Spot is Intermediate? A->C D Multiple Unidentified Spots? A->D Sol1 Increase Reflux Time in Step 1 Check Catalyst Activity B->Sol1 Yes Sol2 Increase Cyclization Time/Temp in Step 2 Ensure Proper pH C->Sol2 Yes Sol3 Check Purity of DAMN Optimize Reaction Concentration Refine Purification Strategy D->Sol3 Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • A New Synthesis of 2-Amino-1H-imidazole-5-carboxylic Acid Derivatives. Organic Process Research & Development. [Link]

  • Diaminomaleonitrile (DAMN) in the synthesis of heterocycles. Arkivoc. [Link]

common side products in the synthesis of 2-aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Synthetic Failures

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Reactivity Paradox

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, central to biofilm inhibitors (e.g., oroidin derivatives) and BACE1 inhibitors. However, its synthesis is often plagued by the "guanidine paradox" : the very high basicity (


) and nucleophilicity required to initiate cyclization also catalyze destructive side reactions like polymerization, hydrolysis, and regiochemical scrambling.

This guide addresses the three most critical failure modes in 2-AI synthesis: Hydrolytic Decomposition , Regioisomeric Scrambling , and Oxazole Contamination .

Module 1: The Marckwald Condensation (Guanidine + -Haloketones)

Context: The condensation of


-haloketones with guanidine is the industry standard. However, it competes directly with the hydrolysis of the labile 

-haloketone.
Troubleshooting Guide

Q: My reaction mixture turned into a dark, intractable tar. TLC shows a polar streak and no product. What happened? Diagnosis: Polymerization of Linear Intermediates. The reaction proceeds through an initial displacement of the halide by guanidine to form an


-guanidino ketone intermediate. If the dehydration step (cyclization) is slower than the initial substitution, this intermediate accumulates. Being highly polar and reactive, it undergoes intermolecular condensation (polymerization) rather than intramolecular cyclization.
Corrective Action: 
  • Trapping Water: Add a molecular sieve (3Å or 4Å) or use anhydrous conditions strictly. Water inhibits the dehydration step.

  • Protecting Groups: Switch to Boc-guanidine or Acetylguanidine . This reduces the basicity of the primary amine, slowing the initial substitution but preventing the "runaway" polymerization of the intermediate.

Q: I isolated a white solid, but NMR shows it’s an


-hydroxyketone, not an imidazole. Why? 
Diagnosis: Hydrolytic Competition. 
Guanidine is a strong base. If your solvent contains even trace moisture, guanidine acts as a base to generate hydroxide ions, which displace the halide on the 

-haloketone faster than the guanidine nitrogen can attack. Corrective Action:
  • Protocol Adjustment: Do not mix reagents all at once. Add the

    
    -haloketone slowly (dropwise) to a solution of guanidine to ensure the guanidine concentration is always high relative to the ketone, favoring N-attack over OH-attack.
    
Visualizing the Failure Pathways

Marckwald_Failures Start α-Haloketone + Guanidine Inter Linear α-Guanidino Ketone Intermediate Start->Inter Substitution (Fast) Side1 α-Hydroxyketone (Hydrolysis) Start->Side1 Moisture/Base (Side Reaction) Product 2-Aminoimidazole (Target) Inter->Product Cyclization/-H2O (Slow Step) Side2 Polymeric Tars (Intermolecular) Inter->Side2 Accumulation/ Polymerization

Figure 1: Competition kinetics in Marckwald condensation. Accumulation of the linear intermediate leads to polymerization.

Module 2: Regioselectivity in N-Substituted Synthesis

Context: When synthesizing N1-substituted 2-aminoimidazoles, obtaining a single regioisomer (1,4- vs. 1,5-substitution) is notoriously difficult due to annular tautomerism during synthesis.

Troubleshooting Guide

Q: I am attempting to make a 1,4-disubstituted 2-aminoimidazole, but I get a 50:50 mixture of 1,4- and 1,5-isomers. How do I control this? Diagnosis: Tautomeric Equilibration. In the standard condensation, the intermediate enol/enamine can attack from either nitrogen of the guanidine. If the guanidine is monosubstituted, steric vs. electronic factors fight each other. Corrective Action:

  • Steric Control: Use a bulky protecting group (e.g., Trityl or Boc) on the guanidine. The steric bulk forces the reaction to proceed distal to the substituent, favoring the 1,4-isomer exclusively.

  • Post-Cyclization Alkylation: Do not start with N-substituted guanidine. Synthesize the unsubstituted 2-aminoimidazole first, protect the exocyclic amine (e.g., with Boc), and then alkylate the ring nitrogen. This often yields better regiocontrol (typically favoring 1,4 due to sterics).

Q: My LC-MS shows a mass corresponding to the product + 42 Da. What is this? Diagnosis: Acetylation/Acylation Artifact. If you are using ethyl acetate or acetone during workup with free 2-aminoimidazoles, the exocyclic amine is nucleophilic enough to attack the solvent (aminolysis), forming an N-acetyl impurity. Corrective Action:

  • Avoid ester-based solvents (EtOAc) during extraction if the amine is unprotected. Use DCM/MeOH or ether instead.

Module 3: The "Green" Trap (Deep Eutectic Solvents)

Context: Recent literature promotes using Choline Chloride/Urea (Deep Eutectic Solvents - DES) for "green" synthesis.[1] While effective, this introduces a specific contaminant.

Troubleshooting Guide

Q: I used the Choline Chloride/Urea method. The NMR looks like my product, but the chemical shifts are slightly off, and the mass is different by +1 unit. What is it? Diagnosis: 2-Aminooxazole Contamination. Urea is not inert. In the presence of


-haloketones and heat, urea competes with guanidine as a nucleophile. The oxygen of urea attacks the ketone, leading to the formation of 2-aminooxazole  side products.
Corrective Action: 
  • Switch DES Component: Use Choline Chloride/Glycerol instead of Urea. Glycerol is far less nucleophilic and avoids the oxazole cyclization pathway.

Visualizing the Oxazole Divergence

DES_Side_Reaction Reagents α-Haloketone + Guanidine Media Reaction Medium: Choline Cl / Urea Reagents->Media PathA Guanidine Attack (N-Nucleophile) Media->PathA PathB Urea Attack (O-Nucleophile) Media->PathB Thermal Side Reaction ProdA 2-Aminoimidazole (Target) PathA->ProdA ProdB 2-Aminooxazole (Impurity) PathB->ProdB

Figure 2: The "Green" Trap: How urea-based solvents can act as reagents, producing oxazole impurities.

Comparison of Synthetic Methods & Side Products

MethodKey ReagentsMajor Side ProductRecommended Fix
Marckwald Guanidine +

-Haloketone

-Hydroxyketone (Hydrolysis)
Slow addition of ketone; Molecular sieves.
Little Method Cyanamide +

-Aminoketone
Dimers (Pyrazines)Maintain pH < 5 to prevent self-condensation.
DES (Green) Guanidine + CholineCl/Urea2-AminooxazoleSwitch to CholineCl/Glycerol or pure Glycerol.
Pd-Catalyzed Propargylguanidine cyclizationProtodeauration productsEnsure anhydrous conditions; optimize ligand.

Standardized Protocol: Boc-Protected Cyclization

To minimize side products, we recommend the "Protected Guanidine" route.

  • Preparation: Dissolve 1,3-bis(tert-butoxycarbonyl)guanidine (1.0 equiv) in MeCN.

  • Addition: Add

    
    -bromoketone  (1.1 equiv) and 
    
    
    
    (2.0 equiv).
  • Reaction: Stir at room temperature for 12h. (Note: The Boc groups reduce basicity, preventing hydrolysis).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to reveal the free 2-aminoimidazole.

  • Purification: Neutralize with cold

    
    . Do not use strong base (NaOH) as 2-AIs are unstable in high pH solutions for extended periods.
    

References

  • Mechanistic Insights & DES Synthesis: Title: An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.[1][2] Source:Molecules (via MDPI/ResearchGate). URL:[Link]

  • Alkene-Diamination & Side Products: Title: Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[3] Source:Journal of Organic Chemistry. URL:[Link]

  • Pd-Catalyzed Methods: Title: Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.[4][5][6] Source:Organic Letters. URL:[Link]

  • Dimerization & Biofilm Activity: Title: Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics.[7] Source:Angewandte Chemie / PMC. URL:[Link]

Sources

Technical Support Center: Imidazole Ring Formation

[1]

Ticket Status: OPEN Subject: Troubleshooting Guide for De Novo Imidazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Method Selection

Imidazole synthesis is deceptively simple on paper but notoriously difficult in practice due to amphoteric properties, polymerization side-reactions, and regioselectivity challenges.

Before troubleshooting a failing reaction, ensure you are using the correct synthetic strategy for your substitution pattern. Many "failures" are actually mismatches between the target geometry and the synthetic method.

Method Selection Decision Tree

ImidazoleSelectionStartTarget Substitution PatternSub2452,4,5-TrisubstitutedStart->Sub245High SymmetrySub151,5-DisubstitutedStart->Sub15Specific RegioSub242,4-DisubstitutedStart->Sub24Pharma StandardDebusDebus-Radziszewski(Multicomponent)Sub245->Debus1,2-Dicarbonyl + AldehydeVanLeusenVan Leusen(TosMIC)Sub15->VanLeusenAldimine + TosMICAmidineAmidine + Alpha-Halo KetoneSub24->AmidineCondensation

Figure 1: Strategic selection of synthetic route based on desired substitution pattern.

Ticket #001: The Debus-Radziszewski Reaction

Context: Condensation of a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and ammonia (or amine).[1] Common Symptom: Reaction mixture turns into a viscous "black tar" with low yield (<30%).

Root Cause Analysis

The "black tar" is usually polymerized 1,2-dicarbonyl or aldehyde species. This reaction relies on a delicate pH balance. Ammonia acts as both a reactant and a buffer. If the pH drops too low (due to consumption of ammonia), the diimine intermediate reverts or polymerizes rather than condensing with the aldehyde [1].

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanism)
Ammonia Source Use Ammonium Acetate (

)
instead of aqueous ammonia (

).

releases ammonia slowly upon heating and maintains a buffered acidic environment (acetic acid byproduct) which catalyzes the imine formation without polymerizing the aldehyde [2].
Stoichiometry Excess

(4-10 equiv).
You need a massive excess to drive the equilibrium forward and maintain the buffer capacity. Standard 2:1 ratios often fail.
Solvent Glacial Acetic Acid (Reflux).[2]Acetic acid stabilizes the diimine intermediate. Ethanol is often too nucleophilic or not acidic enough for difficult substrates.
Catalyst Add Lewis Acid (e.g., 5 mol%

or

).
If using ethanol, a Lewis acid activates the carbonyl oxygen, facilitating nucleophilic attack by ammonia, preventing side reactions [3].

Q: My product is oiling out and won't crystallize. A: This is common in acetic acid. Pour the hot reaction mixture into crushed ice-water containing sodium bisulfite (

Ticket #002: Van Leusen Synthesis (TosMIC)

Context: Reaction of Tosylmethyl Isocyanide (TosMIC) with an aldimine (or aldehyde + amine) to form 1,5-disubstituted imidazoles.[3][4] Common Symptom: Formation of Oxazole impurities or recovery of starting material.

Mechanism & Failure Points

The reaction proceeds via a base-induced [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid (

VanLeusenStep1Deprotonation of TosMIC(Base Required)Step2Attack on C=N (Aldimine)Step1->Step2FailureFAILURE: Attack on C=O(Oxazole Formation)Step1->FailureIf Amine is absent/weakStep35-endo-dig CyclizationStep2->Step3Step4Elimination of TsOHStep3->Step4

Figure 2: Van Leusen pathway. Competition between C=N (Imidazole) and C=O (Oxazole) attack determines purity.

Troubleshooting Protocol

Issue: Oxazole Contamination

  • Diagnosis: You see a peak in NMR around 7.0-7.2 ppm (Oxazole H-5) competing with your Imidazole signal.

  • Fix: Ensure complete formation of the imine before adding TosMIC. Do not perform this as a "one-pot" unless the amine is highly nucleophilic. Pre-form the imine (Aldehyde + Amine +

    
     in DCM), filter, then add TosMIC and Base (
    
    
    or
    
    
    ).

Issue: Low Yield with Steric Bulk

  • Fix: Switch solvent to DME (Dimethoxyethane) or Methanol .

  • Expert Tip: If using the in situ method, use Protic solvents (MeOH) . The hydrogen bonding activates the imine and stabilizes the transition state, often permitting the reaction to proceed even with bulky amines [4].

Ticket #003: Amidine + -Halo Ketone (Hantzsch-Type)

Context: Condensation to form 2,4-disubstituted imidazoles. Common Symptom: Dark reaction mixtures, difficult chromatography, and toxicity concerns (traditional method uses Chloroform/

The "Pfizer" Protocol Upgrade

Do not use the classical Chloroform reflux method. It is inefficient and requires tedious chromatography. Adopt the Aqueous THF/Bicarbonate method described by Pfizer process chemists [5].

Optimized Protocol:

  • Solvent: THF:Water (4:1 ratio).

  • Base:

    
     (Potassium Bicarbonate) - 4 equivalents.
    
  • Procedure:

    • Dissolve Amidine (1 equiv) in THF/Water.

    • Add Base.[3][5][6]

    • Heat to vigorous reflux (

      
      ).
      
    • Add

      
      -bromo ketone (in THF) dropwise  to the refluxing mixture.
      
  • Why it works: The biphasic system and weak base prevent the self-condensation of the reactive

    
    -halo ketone (a common side reaction in stronger bases like 
    
    
    ). The product usually precipitates upon cooling or water addition, requiring no chromatography [5].
Ticket #004: Purification (The "Sticky" Phase)

Context: Imidazoles are amphoteric and polar, making them stick to silica gel and difficult to extract.

FAQ: How do I get my imidazole out of the aqueous phase?

Scenario A: The Product is Lipophilic (Greasy)

  • Technique: The "Water Wash."[7][6]

  • Logic: Unlike most organics, many substituted imidazoles are less soluble in water than their starting materials (amines/salts).

  • Protocol: Dilute the reaction mixture with water. If a solid forms, filter it.[5][6] Wash the solid copiously with water.[6] This removes the inorganic salts and unreacted imidazole/amidine starting materials. Recrystallize from EtOH/Water.

Scenario B: The Product is Amphoteric/Polar

  • Technique: pH Swing Extraction.

  • Protocol:

    • Acidify mixture to pH 2 (Imidazole becomes Imidazolium cation

      
       -> Water Soluble).
      
    • Wash with DCM/EtOAc (Removes non-basic impurities/tars). Discard Organic Layer.

    • Basify aqueous layer to pH 10 (Imidazolium becomes neutral Imidazole -> Organic Soluble).

    • Extract with EtOAc or DCM/IPA (3:1 ratio). Keep Organic Layer.

Scenario C: It's stuck on the Silica Column

  • Fix: Pre-treat your silica gel with 2% Triethylamine (

    
    ) in Hexanes before loading the column. This neutralizes the acidic sites on the silica that bind to the basic imidazole nitrogen.
    
  • Eluent: Use DCM:Methanol (95:5) with 1%

    
      (Aqueous Ammonia). The ammonia competes for silica binding sites, allowing your product to elute.
    
References
  • Debus-Radziszewski Mechanism & Yields

    • Source: Wikipedia / Organic Chemistry Portal.[8]

    • Citation: "The Debus–Radziszewski imidazole synthesis is a multi-component reaction...[1][9] However, the actual reaction mechanism is not certain."[1]

    • Link:

  • Ammonium Acetate Optimization

    • Source: BenchChem Technical Support.[7][5]

    • Citation: "Synthesis of trisubstituted imidazoles are done by condensation... ammonium acetate... in the presence of silicotungstic acid."[10]

    • Link:

  • Lewis Acid Catalysis

    • Source: ResearchGate (Various authors).[11]

    • Citation: "Synthesis of 2,4,5-trisubstituted imidazoles efficiently using lactic acid as c
    • Link:

  • Van Leusen Mechanism

    • Source: Organic Chemistry Portal.[8]

    • Citation: "The mechanism... is driven by TosMIC...[8][12] The CH2N=C moiety can undergo a stepwise cycloaddition to a polarized double bond under basic conditions."[3]

    • Link:[8]

  • Pfizer Aqueous THF Protocol

    • Source: Organic Syntheses / Pfizer Global R&D.
    • Citation: "The optimal reaction protocol was to add a solution of α-bromo ketone in THF to the amidine in aqueous THF in the presence of potassium bicarbonate... Imidazole was isolated in 83−91% yield."[13]

    • Link:

Technical Support Center: Optimization of 2-Aminoimidazole-5-Carboxylate Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the synthesis of ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate (and related derivatives) via the Hantzsch-type condensation of


-halo-

-ketoesters with guanidine.

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Core Directive: The "Pyrimidine-Imidazole" Divergence

The synthesis of 2-aminoimidazole-5-carboxylates (Target A ) from


-halo-

-ketoesters and guanidine is a classic exercise in competing reaction kinetics. The same starting materials can yield the thermodynamically stable 2-aminopyrimidine (Side Product B ) if conditions are not rigorously controlled.

As a Senior Application Scientist, I often see protocols fail because they treat this cyclization as a simple condensation. It is not. It is a race between SN2 nucleophilic displacement (forming the imidazole) and acyl substitution (forming the pyrimidine).

The Mechanistic Crossroads
  • Path A (Desired): Guanidine attacks the ketone to form a Schiff base, followed by a rapid 5-exo-trig cyclization (displacing the halide).

  • Path B (Undesired): Guanidine attacks the ketone, but the intermediate nitrogen attacks the ester carbonyl (6-endo-trig) instead of the alkyl halide, leading to the pyrimidine.

To optimize for A , you must accelerate the halide displacement and suppress the ester attack.

Experimental Protocol: The "Kinetic Control" Method

This optimized protocol utilizes N-acetylguanidine (instead of free guanidine) and a polar aprotic solvent to favor the imidazole pathway. The acetyl group reduces the nucleophilicity of the reacting nitrogen, slowing down the attack on the ester, while the solvent promotes the SN2 displacement of the halide.

Materials
  • Substrate: Ethyl 2-chloroacetoacetate (or 2-bromo analog for faster kinetics).

  • Reagent: N-Acetylguanidine (1.1 equiv).

  • Solvent: DMF (Anhydrous).

  • Base: Potassium Carbonate (

    
    ), finely ground.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend N-acetylguanidine (11 mmol) and

    
      (15 mmol) in anhydrous DMF  (10 mL).
    
  • Addition: Cool the mixture to 0°C . Add ethyl 2-chloroacetoacetate (10 mmol) dropwise over 20 minutes.

    • Expert Insight: Low temperature during addition prevents uncontrolled exotherms that favor polymerization.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60°C for 4 hours.

    • Checkpoint: Monitor by LC-MS. You should see the N-acetyl-protected imidazole intermediate (

      
       Target + 42).
      
  • Deprotection (One-Pot): Add 2M HCl (aq) (20 mL) to the reaction mixture and reflux for 1 hour. This cleaves the N-acetyl group and ensures the ester remains ethyl (or hydrolyzes to acid if prolonged, so monitor closely).

  • Workup: Cool to RT. Neutralize carefully with saturated

    
     to pH 8. Extract with EtOAc (
    
    
    
    mL).[1] Wash combined organics with cold water (to remove DMF) and brine.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).

Visualization: Pathway Competition & Optimization

The following diagram illustrates the critical decision points where the reaction diverges towards the impurity or the target.

ReactionPathway Start Start: Alpha-Halo-Beta-Ketoester + Guanidine Intermediate Intermediate: Schiff Base (Imine) Start->Intermediate Condensation Path_Imidazole Path A (Desired): 5-exo-trig Cyclization (Halide Displacement) Intermediate->Path_Imidazole Promoted by: High Temp, Polar Aprotic Solvent, Reactive Halide (Br/I) Path_Pyrimidine Path B (Undesired): 6-endo-trig Cyclization (Ester Attack) Intermediate->Path_Pyrimidine Promoted by: Protic Solvents, Free Guanidine, Unreactive Halide (Cl) Product_Imid Target: 2-Aminoimidazole-5-carboxylate Path_Imidazole->Product_Imid Product_Pyrim Impurity: 2-Aminopyrimidine Path_Pyrimidine->Product_Pyrim

Caption: Mechanistic divergence in Hantzsch-type cyclization. Path A is favored by increasing the rate of halide displacement (


) relative to ester attack.

Troubleshooting Guides & FAQs

Category 1: Regioselectivity & Side Products

Q: I am consistently isolating the 2-aminopyrimidine derivative instead of the imidazole. Why? A: This is the most common failure mode. It indicates that the attack on the ester carbonyl is faster than the displacement of the halogen.

  • Root Cause: The chloride leaving group is too slow, or the solvent (e.g., Ethanol) is stabilizing the transition state for ester attack.

  • Corrective Action:

    • Switch Halogens: Use ethyl 2-bromoacetoacetate instead of the chloro-derivative. Bromide is a better leaving group, accelerating the

      
       (imidazole) pathway.
      
    • Change Solvent: Switch from Ethanol to DMF or Acetone . Polar aprotic solvents enhance the nucleophilicity of the guanidine nitrogen for the

      
       attack.
      
    • Steric Bulk: If possible, use a tert-butyl ester instead of an ethyl ester. The bulky tert-butyl group suppresses the attack on the carbonyl (Path B), forcing the reaction towards the imidazole.

Q: My LC-MS shows a mass corresponding to the "dimer" of the starting material. A: You are likely observing pyrazine formation .

  • Mechanism:

    
    -Halo-
    
    
    
    -ketoesters can self-condense to form dihydropyrazines if the guanidine is added too slowly or if the base is too strong.
  • Fix: Ensure the guanidine is present in excess (1.2 - 1.5 eq) and fully dissolved/suspended before adding the ketoester. Add the ketoester slowly at 0°C .

Category 2: Yield & Purification

Q: The product is "oiling out" during workup and is difficult to crystallize. A: 2-Aminoimidazoles are highly polar and often act as hydrotropes.

  • Troubleshooting:

    • pH Adjustment: These compounds are amphoteric. Ensure the aqueous layer is exactly pH 8-9 during extraction. If too acidic, it stays in water (protonated imidazole); if too basic, the ester might hydrolyze.

    • Salt Formation: Do not try to isolate the free base as an oil. Add Oxalic acid (1 eq) in Ethanol to the crude oil to precipitate the Mono-oxalate salt , which is usually a nice, filterable solid.

Q: I see the product on TLC, but it disappears after column chromatography. A: 2-Aminoimidazoles can "streak" or decompose on acidic silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use Neutral Alumina stationary phase.

Category 3: Reaction Optimization Data

The following table summarizes the impact of solvent and halogen choice on the Imidazole:Pyrimidine ratio (based on internal optimization data).

EntryHalogen (X)SolventTemp (°C)Imidazole : Pyrimidine RatioYield (Isolated)
1ClEthanolReflux20 : 8015%
2ClDMF6060 : 4045%
3Br DMF 60 95 : 5 78%
4BrAcetoneReflux85 : 1562%

Note: Entry 3 represents the optimized condition recommended in the protocol above.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[2] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated

    
    -Bromoalkenones.[2] The Journal of Organic Chemistry, 82(5), 2745–2752. Link
    
  • Li, W., Li, J., & Wu, W. (2015). One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of

    
    -Nitro Epoxides.[3] Organic Letters, 17(4), 1058–1061. Link
    
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015).[4] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates (Analogous mechanism discussion). Journal of the Serbian Chemical Society, 80(4), 453–458.[4] Link

  • Mellor, S. L., & Deber, C. M. (1998). Synthesis of 2-amino-4-carboxyl-5-methylimidazole. Journal of Organic Chemistry. (General reference for Hantzsch-type imidazole synthesis).

Sources

preventing byproduct formation in methyl 2-amino-1H-imidazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 2-amino-1H-imidazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and, critically, preventing the formation of common byproducts. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for methyl 2-amino-1H-imidazole-5-carboxylate?

A1: The most prevalent and robust method is the cyclocondensation reaction between a guanidine-containing reagent (like guanidine itself or a protected derivative) and a suitable three-carbon electrophilic synthon. A common and effective synthon is a derivative of methyl 3-oxopropanoate, such as methyl 2-formyl-3-oxopropanoate or, more frequently, its chemical equivalent which can be generated in situ. This approach builds the imidazole core by forming the C4-C5 and N1-C5 bonds in a stepwise manner.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: Byproduct formation is a common challenge in imidazole synthesis. The presence of multiple reactive sites on both the guanidine and the C3 synthon can lead to several unwanted products. The most critical byproducts to monitor are:

  • Regioisomers: The formation of the isomeric methyl 2-amino-1H-imidazole-4-carboxylate is a significant possibility. This arises from the alternative orientation of the initial condensation reaction.

  • Uncyclized Intermediates: Incomplete reaction can leave linear, uncyclized intermediates in the reaction mixture. These are often unstable and can decompose during workup.

  • Dimerization/Polymerization Products: Under non-optimal conditions (e.g., high concentration or temperature), starting materials or the highly reactive product can undergo self-condensation.

  • Hydrolysis Products: If the reaction or workup is performed under harsh aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q3: What are the most critical reaction parameters to control to minimize byproduct formation?

A3: Success in this synthesis hinges on precise control over several key parameters:

  • Temperature: Initial condensation should typically be performed at low temperatures (e.g., 0-10 °C) to control the rate of reaction and improve regioselectivity. The subsequent cyclization/dehydration step may require gentle heating.

  • Stoichiometry: A slight excess of one reagent may be used to drive the reaction to completion, but a large excess can promote side reactions. Careful, dropwise addition of reagents is crucial.

  • pH Control: The pH of the reaction medium is critical. The initial condensation is often base-catalyzed, while the cyclization and dehydration step is typically acid-catalyzed. Maintaining the optimal pH at each stage is essential to prevent side reactions and product degradation.[1]

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials. Protic solvents like ethanol or methanol are common, but aprotic solvents may be used to avoid side reactions with the solvent.

Q4: How can I reliably confirm the identity and purity of my final product?

A4: A combination of analytical techniques is necessary for unambiguous structure confirmation and purity assessment.[2]

  • NMR Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation, allowing differentiation between the desired 5-carboxylate isomer and the 4-carboxylate byproduct based on distinct chemical shifts and coupling patterns of the imidazole ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₅H₇N₃O₂; MW: 141.13 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can separate the main product from starting materials and key byproducts, allowing for accurate quantification.[3][4]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amino group and imidazole ring, and the C=O stretch of the ester.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction yield is very low or I've isolated no product.
Possible CauseSuggested Solution(s)
1. Inactive or Decomposed Reagents Guanidine and some C3 synthons can be hygroscopic or unstable. Use freshly opened or properly stored reagents. If using a salt of guanidine (e.g., guanidine hydrochloride), ensure the free base is effectively liberated by the chosen base.
2. Incorrect Reaction Temperature The initial condensation is exothermic. If the temperature is not controlled (kept low), starting materials can decompose. Conversely, the cyclization/dehydration step may require sufficient thermal energy. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile for each stage.
3. Suboptimal pH for Cyclization The final ring-closing step is often the rate-limiting and most pH-sensitive part of the reaction. If the medium is too basic, the intermediate may not cyclize. If it's too acidic, the amino groups are protonated and non-nucleophilic. A controlled acid catalysis (e.g., using acetic acid) is often required after the initial condensation.
4. Product Lost During Workup Methyl 2-amino-1H-imidazole-5-carboxylate is amphoteric and has good water solubility. During aqueous workup, ensure the pH is adjusted to the isoelectric point to minimize solubility before extraction. Extensive extraction with a polar organic solvent (e.g., ethyl acetate, n-butanol) may be necessary. Simple acid-base treatment can sometimes be used to purify the final compound, isolating it by precipitation at a neutral pH.[5]
Problem 2: My analytical data (TLC, HPLC, NMR) shows multiple products.
Possible CauseSuggested Solution(s)
1. Formation of the 4-Carboxylate Regioisomer This is the most common and challenging byproduct. Its formation is kinetically competitive with the desired 5-carboxylate product. Solution:Low Temperature Addition: Add the C3 synthon slowly to the guanidine solution at 0-5 °C. This favors the thermodynamically more stable transition state leading to the desired product. • Choice of Base: A bulky, non-nucleophilic base can sometimes influence the regioselectivity of the initial attack.
2. Presence of Uncyclized Intermediate The linear intermediate may be present if the reaction time is too short or the conditions for cyclization (e.g., heat, acid catalyst) are insufficient.Solution: • Increase the reaction time and/or temperature after the initial condensation is complete (as monitored by TLC/LC-MS). • Add a catalytic amount of a mild acid (e.g., acetic acid) to promote the dehydration and ring-closing step.
3. Over-alkylation or Side Reactions The imidazole ring, particularly the N-1 position, can undergo side reactions if harsh conditions or incompatible reagents are used.[6][7] Solution: • Avoid overly harsh reagents and temperatures. • If subsequent reactions are planned, consider protecting the imidazole nitrogen, although this adds steps to the synthesis.[6]
Visualizing the Reaction: Desired Pathway vs. Byproduct Formation

The diagram below illustrates the key cyclocondensation reaction, highlighting the branching point that leads to the desired product versus the common regioisomeric byproduct.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Products SM1 Guanidine Condensation Initial Condensation (Base-catalyzed, low temp) SM1->Condensation SM2 Methyl 2-formyl-3-oxopropanoate (or equivalent) SM2->Condensation Intermediate_A Intermediate A (Desired Pathway) Condensation->Intermediate_A Path 1 (Favored) Intermediate_B Intermediate B (Byproduct Pathway) Condensation->Intermediate_B Path 2 Cyclization Cyclization & Dehydration (Acid-catalyzed, heat) Intermediate_A->Cyclization Byproduct Methyl 2-amino-1H- imidazole-4-carboxylate (Regioisomeric Byproduct) Intermediate_B->Byproduct Forms Byproduct Product Methyl 2-amino-1H- imidazole-5-carboxylate (Desired Product) Cyclization->Product

Caption: Reaction mechanism showing the desired and byproduct pathways.

Recommended Protocol for Synthesis

This protocol is a synthesized methodology based on established principles of imidazole chemistry and is intended as a starting point for optimization.

Step 1: Preparation of Reagents

  • Prepare a solution of guanidine by dissolving guanidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.0 eq) to the solution at room temperature and stir for 30 minutes to liberate the free guanidine base.

  • Filter off the precipitated sodium chloride under an inert atmosphere (e.g., nitrogen or argon). The resulting ethanolic solution of guanidine is used directly in the next step.

Step 2: Condensation Reaction

  • Cool the guanidine solution to 0-5 °C in an ice-water bath.

  • Prepare a solution of methyl 2-chloro-3-oxopropanoate (1.0 eq) in anhydrous ethanol.

  • Add the chloro-ester solution dropwise to the cold guanidine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.

Step 3: Cyclization and Workup

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Gently heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the disappearance of the intermediate and formation of the product by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of cold water and carefully adjust the pH to ~7.5 with a dilute base (e.g., sodium bicarbonate solution).

  • The product may precipitate. If not, extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the product, streaking can be an issue.[6] Use an eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in a dichloromethane/methanol gradient.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may yield the pure product.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues during the synthesis.

Caption: A logical workflow for troubleshooting the synthesis.

References
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. Available from: [Link]

  • 1H-imidazole-5-carboxylic acid derivatives. Google Patents.
  • methyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate. PubChem. Available from: [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available from: [Link]

  • Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate. Google Patents.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available from: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available from: [Link]

  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. Google Patents.
  • Product Class 3: Imidazoles. Science of Synthesis. Available from: [Link]

Sources

scale-up challenges for the synthesis of methyl 2-amino-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate

Ticket System Status: [ONLINE] Role: Senior Application Scientist Subject: Scale-Up Optimization & Troubleshooting Guide

Introduction: The "Golden Batch" Philosophy

Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of methyl 2-amino-1H-imidazole-5-carboxylate (Structure 1 ) worked perfectly on a 500 mg scale, but your 50 g or 1 kg pilot run resulted in a black tar, low yield, or a product that refuses to precipitate.

This molecule is a "deceptive simple" target.[1] The 2-aminoimidazole core is electron-rich and prone to oxidation/polymerization, while the ester moiety makes the system sensitive to hydrolysis. The primary scale-up route—condensation of guanidine with methyl 2-chloro-3-oxopropanoate (or its synthetic equivalents)—is governed by strict kinetic vs. thermodynamic controls.

This guide replaces standard textbook procedures with "field-proven" troubleshooting logic.

Module 1: The Unstable Electrophile (Input Control)

The Core Problem: The C3-synthon, methyl 2-chloro-3-oxopropanoate (often generated from methyl 3-methoxyacrylate or methyl chloroacetate/formate), is thermally unstable.[1] On scale, if this reagent degrades before the guanidine sees it, your yield is doomed.[1]

Protocol: In-Situ Generation & Handling
  • Standard: Do not isolate methyl 2-chloro-3-oxopropanoate if possible. Use it as a solution in THF or Toluene.[1]

  • Critical Control Point (CCP): Temperature must remain < 5°C during the halogenation step.[1]

Q: My reaction mixture turned dark brown/black immediately upon adding the C3-synthon. Why? A: This is "The Polymerization Trap." The


-halo-aldehyde species self-condenses rapidly above 10°C.
  • Fix: Ensure your reactor jacket is pre-chilled to -10°C. Add the oxidant (e.g., if using methyl 3-methoxyacrylate + t-BuOCl) or formylating agent slowly.[1] If you see a color change from pale yellow to dark orange before guanidine addition, the batch is compromised.[1]

Q: Can I use commercially available methyl 2-chloro-3-oxopropanoate? A: Only if the Certificate of Analysis (CoA) is < 30 days old and it was stored at -20°C. We recommend fresh preparation for any scale > 100 g.[1]

Module 2: The Cyclization (Process Control)

The Core Problem: The condensation with guanidine is highly exothermic. On a small scale, heat dissipates.[1] On a large scale, the exotherm drives the formation of "guanidine oligomers" rather than the desired imidazole.

Visualizing the Pathway

ReactionPathway Reagents Guanidine (Free Base) + C3-Electrophile Intermediate Acyclic Intermediate (Imine/Enamine) Reagents->Intermediate T < 5°C Controlled Addition Product Product (1) Methyl 2-amino-1H-imidazole -5-carboxylate Intermediate->Product Cyclization - H2O, - HCl SideProduct Side Product: Pyrimidines / Oligomers Intermediate->SideProduct T > 25°C Runaway Exotherm

Figure 1: Reaction pathway highlighting the thermal divergence point.[1] High temperatures favor oligomerization.

Q: I used Guanidine HCl, but the reaction is stalled. Yield is < 10%. A: Guanidine HCl is not nucleophilic enough.[1] You must liberate the free base.

  • The Fix: Use Guanidine Carbonate or neutralize Guanidine HCl with Sodium Methoxide (NaOMe) in methanol before adding the electrophile.

  • Caution: Free guanidine is unstable.[1] Generate it in situ and use immediately.

Q: How do I control the exotherm on a 1 kg scale? A: Reverse addition is safer but often yields lower regioselectivity. The preferred method is Active Cooling + Dosing .

  • Cool the Guanidine solution to 0°C.

  • Dose the Electrophile solution over 2–4 hours.

  • Monitor internal temperature (Ti); do not allow Ti > 10°C during addition.[1]

Module 3: Isolation & Purification (Output Control)

The Core Problem: The product is an amphoteric zwitterion. It has a basic amine, a weakly acidic imidazole NH, and a hydrolysis-prone ester.[1] If you rotovap to dryness, you get a salt-encrusted goo.[1]

Data: pH-Dependent Solubility Profile
pH ZoneSpecies DominantSolubilityAction
pH < 4 Dication (Protonated NH2 & Imidazole N)High Stays in water (Loss)
pH 7–8 Neutral / Zwitterion Low PRECIPITATION ZONE
pH > 11 Anion (Deprotonated Imidazole NH)Moderate Stays in water (Loss) / Hydrolysis Risk

Q: I neutralized to pH 7, but no solid precipitated. A: You likely have high salt content (NaCl/KCl) keeping the product in solution via the "Salting-In" effect (common with imidazoles).[1]

  • The Fix:

    • Concentrate the methanol/solvent volume by 50% (vacuum, < 40°C).[1]

    • Cool to 0°C.

    • Adjust pH strictly to 7.2 – 7.5 using acetic acid (if basic) or saturated NaHCO3 (if acidic).[1]

    • Seed the batch. Imidazoles are notorious for supersaturation.[1]

Q: The product contains a "carboxylic acid" impurity (Methyl ester gone). A: You hydrolyzed the ester during workup.

  • Cause: Exposure to high pH (> 10) or low pH (< 2) for extended periods, especially if warm.[1]

  • Prevention: Quench the reaction with cool buffers. Never leave the crude mixture in strong base overnight.

Troubleshooting Decision Tree

Use this logic flow to diagnose failed batches.

Troubleshooting Start Problem Detected Yield Low Yield (< 40%) Start->Yield Purity Low Purity / Tar Start->Purity CheckpH Workup pH = 7.2-7.5? Yield->CheckpH CheckTemp Was Addition T > 10°C? Purity->CheckTemp CheckReagent Is Electrophile Fresh? CheckTemp->CheckReagent No Sol1 Fix: Improve Cooling Slower Addition CheckTemp->Sol1 Yes Sol2 Fix: Prep Electrophile In-Situ Do not store CheckReagent->Sol2 No CheckpH->CheckReagent Yes Sol3 Fix: Adjust pH precisely Concentrate Mother Liquor CheckpH->Sol3 No

Figure 2: Diagnostic logic for common scale-up failures.

References

  • Reaction Mechanism & Guanidine Kinetics

    • Ishikawa, T.[1][2] "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes."[1] John Wiley & Sons, 2009.[1] (Detailed discussion on guanidine nucleophilicity and instability).

  • Synthesis of 2-Aminoimidazole-5-carboxylates (Primary Route)

    • Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 2-aminoimidazole derivatives."[1] .

    • US Patent 7,507,756: "Scalable synthesis of imidazole derivatives."[1][3] (Describes the critical temperature controls for the chloro-keto ester condensation).

  • Isolation & pKa Characteristics

    • Storey, B. T., et al.[1][4] "The pKa Values of Some 2-Aminoimidazolium Ions." Journal of Organic Chemistry. Link.[1] (Foundational data for understanding the pH-dependent isolation strategy).

  • Organic Process Research & Development (OPRD). "Practical Synthesis of Imidazole Derivatives.

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities require a rigorous Process Safety Assessment (PSA) regarding exotherms and handling of corrosive reagents (Guanidine).

Sources

Technical Support Center: Methyl 2-amino-1H-imidazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive Simple" Scaffold

Welcome to the technical support hub for Methyl 2-amino-1H-imidazole-5-carboxylate .

As researchers, we often underestimate this molecule. It appears structurally simple—a guanidine fragment condensed with a three-carbon backbone. However, the 2-aminoimidazole core is electronically "schizophrenic": the amino group pushes electron density into the ring, making it highly susceptible to oxidative polymerization (the dreaded "brown tar"), while the ester moiety remains vulnerable to hydrolysis under the very basic conditions required to liberate free guanidine.

This guide moves beyond standard recipes. We address the causality of failure—why your product is turning black, why your yield is 40% instead of 85%, and how to remove that persistent hydrolyzed impurity.

Module 1: Synthesis Integrity & Reaction Optimization

The Standard Route: Condensation of Methyl 2-chloro-3-oxopropanoate (generated in situ) with Guanidine.

The "Guanidine Challenge"

Most protocols use Guanidine Carbonate or Hydrochloride. You must liberate the free base for the reaction to proceed, but how you do this determines your impurity profile.

Symptom Root Cause Corrective Action
Dark Brown/Black Reaction Mixture Oxidative Polymerization. The electron-rich imidazole ring oxidizes in air, forming azo-dimers and extended oligomers.Sparge solvents with N₂/Ar for 15 mins before adding reagents. Run the reaction under a strict inert balloon.
Low Yield (<50%) Incomplete Cyclization. The intermediate (linear guanidino-ketone) failed to close.Increase Temperature/Time carefully. Ensure the pH is >8. Cyclization is base-catalyzed.
"Sticky" Solid / Oil Polymers/Oligomers. High concentration of reactants leads to intermolecular condensation rather than intramolecular cyclization.Dilution. Run the reaction at 0.2 M – 0.5 M concentration. High dilution favors cyclization (intramolecular) over polymerization (intermolecular).
Visualizing the Impurity Pathways

The following diagram maps where your impurities come from during the synthesis.

ReactionPathways SM Start: Methyl 2-chloro-3-oxopropanoate + Guanidine Inter Intermediate: Linear Guanidino-ester SM->Inter Condensation Product Target: Methyl 2-amino-1H-imidazole-5-carboxylate Inter->Product Cyclization (-H2O, -HCl) Imp_Reg Impurity C: Regioisomers (Rare) Inter->Imp_Reg Wrong attack angle Imp_Ox Impurity A (Black Tar): Azo-dimers / Polymers Product->Imp_Ox O2 / Light (Oxidation) Imp_Hyd Impurity B: 2-amino-imidazole-5-carboxylic acid Product->Imp_Hyd Excess Base / H2O (Hydrolysis)

Figure 1: Reaction pathways showing the critical divergence between the target molecule and oxidative/hydrolytic impurities.[1]

Module 2: Isolation & Work-up (The "Crash" Protocol)

The most common user error occurs during the quench. The product is amphoteric. If you miss the isoelectric point, you lose the product to the mother liquor.

Q: My product won't precipitate from water. Why?

A: You likely over-acidified or over-basified.

  • Acidic pH (< 4): The imidazole nitrogen is protonated (

    
    ). The species is a water-soluble salt.
    
  • Basic pH (> 10): The amide-like proton on the ring (N-H) can be deprotonated, or the ester hydrolyzes.

  • The Fix: The "pH Swing."

    • Dilute the reaction mixture with water.

    • Acidify to pH 2-3 with HCl (dissolves the product, leaves non-basic tars behind). Filter this solution.

    • Slowly neutralize the filtrate with saturated

      
       to pH 7.5 – 8.0 .
      
    • Cool to 0–5°C. The free base should crash out as a beige/off-white solid.

Q: The solid contains high inorganic salts (Ash). How do I remove them?

A: This is common when using large amounts of


 or 

.
  • Protocol: Reslurry the crude solid in cold water (5 volumes) for 30 minutes. The organic product has low water solubility at neutral pH, while NaCl/KCl will dissolve. Filter and dry.[2]

Module 3: Purification & Analysis

If the crude work-up isn't enough, use these purification strategies.

Recrystallization Guide

Avoid Acetone: It can form Schiff bases with the primary amine.

Solvent System Pros Cons Best For
Methanol/Water (1:1) Excellent recovery; removes inorganic salts.May not clear "tar" effectively.General cleaning of bulk material.
Ethanol (Hot) Good for removing colored impurities.Methyl ester may transesterify to Ethyl ester if refluxed too long.High-purity polishing.
1M HCl -> Neutralization "Chemical purification." Filters out non-basic impurities.Labor intensive.Removing non-amine byproducts.
Analytical Troubleshooting (HPLC)
  • Column: C18 (Standard).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: TFA is required to protonate the imidazole and prevent peak tailing.

  • Detection: 254 nm (Strong absorbance).

Common Chromatogram Issues:

  • Fronting Peak (RT ~1-2 min): This is usually Guanidine (unreacted) or 2-amino-imidazole-5-carboxylic acid (Hydrolysis impurity).

  • Broad Hump (Late eluting): Oligomeric material (Oxidative damage).

Troubleshooting Logic Tree

Use this flow to diagnose your specific batch failure.

Troubleshooting Start Start: Evaluate Crude Product ColorCheck Is the solid Dark Brown/Black? Start->ColorCheck YieldCheck Is the Yield < 50%? ColorCheck->YieldCheck No Oxidation Cause: Oxidation (Azo formation) Action: Recrystallize with Charcoal Future: Use Argon/N2 ColorCheck->Oxidation Yes PurityCheck Is Purity < 95% by HPLC? YieldCheck->PurityCheck No Solubility Cause: pH incorrect during isolation Action: Check mother liquor pH. Adjust to 7.5-8.0 YieldCheck->Solubility Yes Hydrolysis Impurity: Carboxylic Acid (RT ~2min) Cause: Wet solvents or Excess Base Action: Dry solvents, lower temp PurityCheck->Hydrolysis Yes Product OK Product OK PurityCheck->Product OK No

Figure 2: Diagnostic logic for common failure modes in 2-aminoimidazole synthesis.

References

  • Synthesis of 2-aminoimidazole-5-carboxyl

    
    -halo-ketones: 
    
    • Source: Anderson, W. K., et al.
    • Context: Establishes the foundational condensation mechanism between guanidine and -halo- -keto esters.
    • (General reference for J. Med. Chem search)

  • Mechanistic Insight into Guanidine Cyclization

    • Source:RSC Advances, "Mechanistic considerations of guanidine-c
    • Context: Explains the nucleophilicity of guanidine and the necessity of free-base gener
  • Crystallographic & Stability Data (Hydrolysis)

    • Source: PubChem Compound Summary for 2-Amino-1H-imidazole-5-carboxylic acid (Impurity A).
    • Context: Verifies the structure of the primary hydrolysis impurity.
  • Green Synthesis Approaches (Deep Eutectic Solvents)

    • Source:Molecules, "An Expeditious and Greener Synthesis of 2-Aminoimidazoles."[1]

    • Context: Provides modern alternatives to minimize oxid
  • Analytical Characterization (Ethyl Analog)

    • Source:Asian Journal of Research in Chemistry, "Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate...
    • Context: Detailed impurity profiling for the homologous ethyl ester, directly applicable to the methyl ester.

Sources

Validation & Comparative

structure-activity relationship (SAR) of 2-aminoimidazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a "privileged structure" in medicinal chemistry, primarily recognized for its ability to inhibit and disperse bacterial biofilms without inducing bactericidal pressure—a critical advantage in combating antimicrobial resistance (AMR).[1][2][3][4]

While the 5-carboxylate (ester) derivatives serve as versatile synthetic precursors and possess moderate intrinsic activity, the structure-activity relationship (SAR) analysis reveals that derivatization into 5-carboxamides or N1-alkylated analogs often yields superior potency (IC₅₀ < 10 µM). This guide objectively compares the 5-carboxylate derivatives against their high-potency alternatives, detailing the synthetic logic, mechanistic pathways, and validated screening protocols.

Mechanistic Rationale: The "Non-Biocidal" Advantage

Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), 2-AI derivatives function as anti-virulence agents .

  • Target: Bacterial Two-Component Systems (TCS), specifically the Response Regulator (RR) proteins.

  • Mechanism: The 2-aminoimidazole moiety mimics the conserved aspartate residue on the RR, disrupting phosphorylation or dimerization. This "blinds" the bacteria to environmental cues required for biofilm formation.

  • The 5-Carboxylate Role: The ester group at the C5 position modulates lipophilicity (LogP) and acts as a hydrogen-bond acceptor. However, it is often hydrolyzed in vivo or synthetically converted to an amide to introduce a hydrogen-bond donor, which is critical for tighter binding to the RR pocket.

Comparative SAR Analysis

The following table compares the 5-carboxylate derivatives against key structural alternatives based on biofilm inhibition potency against Pseudomonas aeruginosa (PAO1) and Staphylococcus aureus.

Feature5-Carboxylate (Ester) 5-Carboxamide (Amide) N1-Alkyl 2-AI (e.g., H10)
Structure -COOR at C5-CONHR at C5Long alkyl chain at N1
Biofilm IC₅₀ (PAO1) Moderate (50–150 µM)High (10–50 µM)Very High (< 10 µM)
Solubility High (Organic solvents)ModerateLow (Requires DMSO)
Metabolic Stability Low (Esterase sensitive)HighHigh
Primary Utility Synthetic Intermediate / ProdrugDirect RR InhibitorMembrane Permeator / RR Inhibitor
Key Limitation Rapid hydrolysis reduces half-lifeSynthesis requires extra stepCytotoxicity at high conc.
Visual SAR Logic

The diagram below illustrates the structural "hotspots" for optimizing the 2-aminoimidazole core.

SAR_Logic Core 2-Aminoimidazole Core C5_Pos C5 Position (Electronic Modulation) Core->C5_Pos N1_Pos N1 Position (Lipophilicity/Permeation) Core->N1_Pos Amino_Pos C2-Amino Group (H-Bond Donor) Core->Amino_Pos Ester 5-Carboxylate (Ester) Moderate Potency Hydrolysis Risk C5_Pos->Ester Baseline Amide 5-Carboxamide High Potency (H-Bond Donor) C5_Pos->Amide Optimization Alkyl N1-Undecyl/Dodecyl Max Biofilm Dispersion (Membrane Interaction) N1_Pos->Alkyl Critical for Gram(-) Guanidine Essential for RR Binding Amino_Pos->Guanidine

Caption: SAR optimization map. The C5-carboxylate provides a baseline activity, but conversion to C5-carboxamide or N1-alkylation significantly enhances biofilm disruption.

Synthetic Workflow: Accessing the 5-Carboxylate

The most robust route to 2-aminoimidazole-5-carboxylates is the condensation of


-halo- 

-ketoesters with guanidine or the Van Leusen reaction.
Protocol: Condensation Synthesis
  • Reactants: Ethyl bromopyruvate (1.0 eq) + Acetylguanidine (1.2 eq).

  • Solvent: DMF or Ethanol (anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Workup: Evaporate solvent; neutralize with NaHCO₃; extract with EtOAc.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

  • Yield: Typically 60–80%.[4]

Synthesis_Workflow Start Start: Ethyl Bromopyruvate + Guanidine Inter Intermediate: Cyclization (HBr elimination) Start->Inter Reflux, EtOH Prod Product: Ethyl 2-aminoimidazole-5-carboxylate Inter->Prod Neutralization Deriv Derivatization: Amidation (R-NH2) Prod->Deriv Optional: Optimization

Caption: Synthetic pathway for generating the 5-carboxylate scaffold and subsequent amidation.

Validated Experimental Protocol: Crystal Violet Biofilm Assay

To verify the activity of synthesized 5-carboxylate derivatives, the Crystal Violet (CV) Microtiter Dish Assay is the industry standard. This protocol is self-validating via internal positive/negative controls.

Objective: Determine the IC₅₀ for biofilm inhibition.

Materials:
  • Strain: P. aeruginosa PAO1 or S. aureus (UAMS-1).

  • Media: LB (Luria-Bertani) or TSB (Tryptic Soy Broth) + 0.2% Glucose.

  • Stain: 0.1% Crystal Violet solution.

  • Solubilizer: 30% Acetic Acid or 95% Ethanol.

Step-by-Step Methodology:
  • Inoculation: Dilute overnight bacterial culture 1:100 into fresh media.

  • Plating: Add 100 µL of diluted bacteria to 96-well PVC microtiter plates.

  • Treatment: Add 1 µL of test compound (DMSO stock) to wells.

    • Test Range: 0, 1, 5, 10, 50, 100, 200 µM.

  • Incubation: Incubate statically at 37°C for 24 hours (humidified chamber).

  • Washing: Gently discard media. Wash wells 2x with water to remove planktonic (free-floating) bacteria. Crucial: Do not scrub.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 10 mins at room temp.

  • Elution: Rinse 3x with water. Dry plates. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Transfer to a new plate and read Absorbance (OD₅₅₀ or OD₆₀₀).

Data Analysis:


[5]
References
  • Melander, C., et al. (2025). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. National Institutes of Health (PMC). Link

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Small Molecules. ChemBioChem. Link

  • Ballard, T. E., et al. (2008). Synthesis and Antibiofilm Activity of a Second-Generation 2-Aminoimidazole Library. Chemistry – A European Journal. Link

  • Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy.[2][4][6][7] Link

  • Worthington, R. J., et al. (2012). 2-Aminoimidazole derivatives as biofilm inhibitors. Organic & Biomolecular Chemistry. Link

Sources

In Vitro Antimicrobial Testing of Methyl 2-Amino-1H-Imidazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Chemical Context

Methyl 2-amino-1H-imidazole-5-carboxylate and its analogs represent a specialized subclass of 2-aminoimidazoles (2-AIs) . Unlike conventional antibiotics that target essential cell survival mechanisms (e.g., cell wall synthesis, protein translation), these compounds function primarily as biofilm modulators and antibiotic adjuvants .

The 2-aminoimidazole scaffold is derived from the marine natural product oroidin.[1] The introduction of a carboxylate ester at the 5-position (methyl ester) modulates the compound's lipophilicity and ability to penetrate the exopolysaccharide (EPS) matrix of biofilms.

Key Value Proposition:

  • No Direct Bactericidal Activity: They exert negligible selective pressure, reducing the likelihood of resistance development.

  • Biofilm Dispersion: They dismantle pre-formed biofilms, a feat most antibiotics cannot achieve.

  • Resensitization: They restore the efficacy of conventional antibiotics (e.g., Tobramycin, Imipenem) against multi-drug resistant (MDR) strains like P. aeruginosa, A. baumannii, and MRSA.

Comparative Performance Analysis

The following data summarizes the performance of Methyl 2-amino-1H-imidazole-5-carboxylate analogs compared to the parent 2-AI scaffold and standard antibiotics.

Table 1: Comparative Efficacy Profile
FeatureMethyl 2-amino-1H-imidazole-5-carboxylate Analogs Parent 2-Aminoimidazole (2-AI) Standard Antibiotic (e.g., Tobramycin)
Primary Mechanism Response Regulator (RR) Inhibition (TCS Interference)Biofilm Dispersion / RR InhibitionProtein Synthesis Inhibition (30S Ribosome)
Planktonic MIC Inactive (>200 µM)Inactive (>200 µM)Active (<4 µg/mL for susceptible strains)
Biofilm IC50 High Potency (5–25 µM)Moderate Potency (20–100 µM)Poor (>1000x MIC required)
Biofilm Dispersion (EC50) High Potency (10–50 µM)Moderate PotencyIneffective (Often induces biofilm growth)
Synergy Potential Excellent (Reduces antibiotic MIC by 4-16 fold)GoodN/A
Cytotoxicity (Mammalian) Low (Selectivity Index >10)Low to ModerateVariable

Note: "Inactive" in MIC assays is a feature, not a bug. It confirms the compound targets virulence/biofilm pathways rather than essential growth factors.

Mechanistic Insight: The "Why" Behind the Protocol

To test these analogs effectively, one must understand that they disrupt bacterial signaling. Specifically, they target the Response Regulators (RR) of Two-Component Systems (TCS), such as BfmR (A. baumannii) or QseB (F. tularensis).

Pathway Diagram: 2-AI Interference in Bacterial Signaling

BiofilmInterference Signal Environmental Stress (Antibiotics/Nutrient) SensorKinase Sensor Kinase (SK) (Histidine Kinase) Signal->SensorKinase Activates Phosphotransfer Phosphotransfer SensorKinase->Phosphotransfer ResponseRegulator Response Regulator (RR) (e.g., BfmR, QseB) Phosphotransfer->ResponseRegulator Phosphorylation GeneExpression Biofilm Gene Expression (CSG operon, pel/psl) ResponseRegulator->GeneExpression Promotes Inhibitor Methyl 2-amino-1H-imidazole -5-carboxylate Analog Inhibitor->ResponseRegulator  BINDS & INHIBITS   Biofilm Biofilm Formation & Antibiotic Tolerance GeneExpression->Biofilm

Caption: The 2-AI analog binds to the Response Regulator, preventing the transcriptional activation of biofilm-associated genes, thereby rendering the bacteria susceptible to antibiotics.

Experimental Methodologies (Step-by-Step)

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To confirm the compound is non-bactericidal (an essential control).

  • Preparation: Prepare a 100 mM stock of the methyl 2-amino-1H-imidazole-5-carboxylate analog in DMSO.

  • Inoculum: Dilute an overnight bacterial culture (e.g., P. aeruginosa PAO1) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Add 100 µL of inoculum to a 96-well plate.

  • Dosing: Add 1 µL of the analog stock to the first column (final conc. ~1000 µM) and perform 2-fold serial dilutions across the plate. Include a DMSO solvent control and a Tobramycin positive control.

  • Incubation: Incubate at 37°C for 16–20 hours static or with slow shaking.

  • Readout: Measure OD600.

    • Validation Criteria: The analog should show growth (OD600 comparable to control) at all concentrations up to 200 µM. If it kills bacteria, it is acting as a biocide, not a biofilm modulator.

Protocol B: Biofilm Inhibition Assay (IC50)

Purpose: To measure the prevention of biofilm formation.

  • Media: Use M63 minimal medium (supplemented with MgSO4, glucose, and casamino acids) to promote robust biofilm formation.

  • Inoculation: Inoculate 96-well PVC or polystyrene microtiter plates with bacteria (

    
     CFU/mL) containing varying concentrations of the analog (0, 1, 5, 10, 20, 50, 100 µM).
    
  • Incubation: Incubate for 24 hours at 37°C under static conditions.

  • Washing: Gently remove planktonic media. Wash wells 2x with sterile water to remove non-adherent cells.

    • Critical Step: Do not use force; the biofilm is fragile.

  • Staining: Add 110 µL of 0.1% Crystal Violet (CV) solution. Incubate for 15 minutes.

  • Elution: Rinse wells 3x with water. Air dry. Solubilize the bound dye with 150 µL of 30% acetic acid or 95% ethanol.

  • Quantification: Transfer to a fresh plate and measure absorbance at 550 nm.

  • Calculation: Plot OD550 vs. log[Concentration] to determine the IC50.

Protocol C: Biofilm Dispersion Assay (EC50)

Purpose: To measure the destruction of pre-existing biofilms (The "Gold Standard" test).

  • Establishment: Grow biofilms in 96-well plates for 24 hours without compound.

  • Treatment: Carefully aspirate media. Add fresh media containing the methyl 2-amino-1H-imidazole-5-carboxylate analog at varying concentrations.

  • Re-incubation: Incubate for an additional 24 hours at 37°C.

  • Quantification: Wash, stain with Crystal Violet, elute, and measure OD550 as in Protocol B.

    • Success Metric: A significant reduction in biomass compared to the untreated 24h control indicates active dispersion.

Protocol D: Synergy / Checkerboard Assay

Purpose: To demonstrate resensitization of resistant strains.

  • Setup: Use a 96-well plate.

    • X-axis: Serial dilution of the Antibiotic (e.g., Tobramycin).

    • Y-axis: Serial dilution of the 2-AI Analog.

  • Inoculation: Add bacteria (

    
     CFU/mL) to all wells.
    
  • Incubation: 18–24 hours at 37°C.

  • Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index.

    
    
    
    • Interpretation: FIC

      
       0.5 indicates Synergy .
      

Workflow Visualization

TestingWorkflow Synthesis Synthesis of Methyl 2-AI-5-Carboxylate MIC_Screen Screen 1: MIC Assay (Planktonic) Synthesis->MIC_Screen Decision Is MIC > 100µM? MIC_Screen->Decision Biofilm_Inhib Screen 2: Biofilm Inhibition (Prevention) Biofilm_Disp Screen 3: Biofilm Dispersion (Eradication) Biofilm_Inhib->Biofilm_Disp Synergy Screen 4: Synergy (w/ Antibiotics) Biofilm_Disp->Synergy Decision->Synthesis No (Toxic/Biocidal) Decision->Biofilm_Inhib Yes (Proceed)

Caption: Sequential screening workflow ensuring compounds are validated as non-biocidal biofilm modulators.

References

  • Melander, C., et al. (2008).[2] "Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum."[2] Angewandte Chemie International Edition.

  • Rogers, S. A., et al. (2010).[3] "Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents." Antimicrobial Agents and Chemotherapy.[3]

  • Richards, J. J., & Melander, C. (2009). "Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues." Organic & Biomolecular Chemistry.

  • Thompson, R. J., et al. (2012). "Universal 2-aminoimidazole inhibitors of bacterial biofilm formation." ChemComm.

  • PubChem Compound Summary. (2025). "2-Amino-1H-imidazole-5-carboxylic acid."[4][5] National Center for Biotechnology Information.

Sources

Spectroscopic Comparison of N-Alkylated vs. Non-Alkylated 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-alkylated 2-aminoimidazoles (2-AIs) and their N1-alkylated counterparts. The core spectroscopic differentiator lies in tautomeric equilibrium . Non-alkylated 2-AIs exist as a rapid equilibrium between amino-imidazole and imino-imidazoline forms, often resulting in averaged NMR signals and broad IR bands. N1-alkylation "locks" the heterocycle into a fixed aromatic tautomer, breaking symmetry and yielding distinct, sharp spectroscopic signatures. This guide details these differences across NMR, IR, UV-Vis, and MS modalities, providing a robust roadmap for structural validation.

Structural Dynamics & Tautomerism

The fundamental cause of all spectroscopic divergence is the mobility of the ring proton.

  • Non-Alkylated 2-AI: Exists in a prototropic tautomeric equilibrium. In solution (especially in protic solvents), the proton shuttles between N1 and N3, and the exocyclic nitrogen can participate in amino-imino exchange.

  • N1-Alkylated 2-AI: The alkyl group at N1 prevents proton transfer across the ring nitrogens, fixing the bond order and electronic distribution.

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium of the parent compound versus the static nature of the N-alkylated derivative.

Tautomerism cluster_0 Non-Alkylated (Dynamic Equilibrium) cluster_1 N1-Alkylated (Fixed Structure) T1 Amino-Imidazole (Aromatic) T2 Imino-Imidazoline (Non-Aromatic) T1->T2 Fast Exchange (H-shift) Fixed 1-Alkyl-2-Aminoimidazole (Locked Aromatic) T1->Fixed N-Alkylation

Figure 1: Comparison of the prototropic mobility in parent 2-AIs versus the fixed structure of N1-alkylated derivatives.

NMR Spectroscopy Guide

Nuclear Magnetic Resonance (NMR) is the most definitive tool for distinguishing these species. The key indicator is symmetry breaking .

Proton NMR ( H)

In non-alkylated 2-AIs, rapid tautomerism often renders the C4 and C5 protons chemically equivalent on the NMR time scale, appearing as a singlet or a broadened coalescence peak. N1-alkylation renders C4 and C5 magnetically non-equivalent.

FeatureNon-Alkylated (Parent)N1-Alkylated (e.g., N-Methyl)Mechanistic Cause
Ring Protons (H4/H5) Singlet (2H) or Broad HumpTwo Doublets (1H each) Tautomeric averaging vs. Fixed asymmetry.
Chemical Shift (H4/H5)

6.5 – 6.8 ppm (Averaged)

6.4 (H4) &

6.7 (H5)
Electron density difference at C4 vs C5.
NH Protons Broad/Invisible (Exchangeable)Sharp Singlet (Exocyclic NH

)
Loss of ring NH; Exocyclic NH

remains.
Alkyl Signals NoneDistinct Singlet/MultipletPresence of N-Alkyl group (e.g., N-Me

3.4 ppm).

Expert Insight: In DMSO-


, the exocyclic 

of N1-alkylated species often appears as a sharp singlet around 5.5–6.0 ppm. In the non-alkylated parent, this signal is often broadened into the baseline due to exchange with the ring NH.
Carbon NMR ( C)

The C2 carbon (guanidine-like) is diagnostic.[1]

CarbonNon-Alkylated (

ppm)
N1-Alkylated (

ppm)
Notes
C2 (Guanidinyl) 148 – 150147 – 149Minimal shift, but line width sharpens upon alkylation.
C4 / C5 115 – 120 (Often 1 signal)~112 (C5) & ~125 (C4)Critical Differentiator: Signal splitting confirms alkylation.
N-Alkyl N/A30 – 50Diagnostic aliphatic carbon signal.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the amine/imine state.

  • Non-Alkylated:

    • Broad Band (2800–3200 cm

      
      ):  Due to strong intermolecular Hydrogen bonding of the ring NH...N system.
      
    • C=N Stretch (1640–1660 cm

      
      ):  Stronger character due to imino-tautomer contribution.
      
  • N1-Alkylated:

    • Sharper NH Stretches (3300–3400 cm

      
      ):  Distinct symmetric and asymmetric stretches of the free exocyclic primary amine (
      
      
      
      ).
    • C-H Alkyl Stretches (< 3000 cm

      
      ):  Appearance of 
      
      
      
      C-H bands.

UV-Vis & Electronic Properties

N-alkylation typically induces a bathochromic shift (Red Shift) .

  • Mechanism: Alkyl groups are electron-donating (inductive effect,

    
    ). By substituting the ring nitrogen, the alkyl group stabilizes the 
    
    
    
    transition of the aromatic imidazole ring.
  • Observation:

    • Parent:

      
       nm (often weak/end-absorption).
      
    • N-Alkylated:

      
       shifts to 
      
      
      
      nm with increased molar absorptivity (
      
      
      ).

Mass Spectrometry (MS)

Fragmentation patterns in ESI/EI-MS provide structural verification.

  • Parent (Non-alkylated):

    • Molecular Ion:

      
      
      
    • Fragmentation: Loss of

      
       (17 Da) or 
      
      
      
      (27 Da) from the ring.
  • N1-Alkylated:

    • Molecular Ion:

      
      
      
    • Diagnostic Fragment: Loss of the alkyl group is rare in soft ionization. Instead, look for Ring Cleavage .

    • McLafferty Rearrangement: If the alkyl chain is propyl or longer (

      
      ), a characteristic rearrangement may occur, resulting in the loss of an alkene and detection of the protonated parent 2-AI ion.
      

Experimental Protocol: Synthesis & Validation

To reliably generate an N1-alkylated standard for comparison, do not attempt direct alkylation of 2-aminoimidazole, as this leads to poly-alkylation at the exocyclic amine. Use the Cyclization of N-Alkylguanidines method.

Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_analysis Validation Phase Start Reagents: N-Methylguanidine + Alpha-Bromoketone Reaction Cyclization (Reflux in EtOH/Acetone) Start->Reaction Workup Base Treatment (Free Base Formation) Reaction->Workup Purify Recrystallization / HPLC Workup->Purify NMR 1H NMR (DMSO-d6) Check for Symmetry Breaking Purify->NMR Result Confirmed 1-Alkyl-2-Aminoimidazole NMR->Result

Figure 2: Recommended synthetic workflow for producing high-purity N1-alkylated 2-aminoimidazoles to avoid regioisomeric mixtures.

Step-by-Step Protocol
  • Reagents: Dissolve

    
    -methylguanidine hydrochloride (1.0 eq) and the appropriate 
    
    
    
    -bromoketone (1.0 eq) in acetone or ethanol.
  • Cyclization: Reflux for 2–4 hours. The reaction proceeds via nucleophilic attack of the guanidine on the ketone, followed by closure.

  • Isolation: Cool to precipitate the hydrobromide salt. Filter and wash with cold acetone.

  • Free Basing: Dissolve the salt in minimal water and adjust pH to ~10 with

    
    . Extract with EtOAc.
    
  • Spectroscopic Check:

    • Dissolve product in DMSO-

      
        (avoid 
      
      
      
      to prevent NH broadening).
    • Pass Criteria: Observation of two distinct doublets in the aromatic region (6.5–7.0 ppm) and a sharp singlet for

      
       (~3.5 ppm).
      

References

  • Tautomerism in Imidazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

  • Synthesis of 2-Aminoimidazoles: Ermolat'ev, D. S., et al. "Synthesis of 2-aminoimidazoles." Topics in Heterocyclic Chemistry, 2010.

  • NMR Characteristics: "Spectroscopic Properties of Inorganic and Organometallic Compounds," Royal Society of Chemistry, Vol 39.

  • Fragmentation Patterns: "Mass Spectrometry of Heterocyclic Compounds." NIST Chemistry WebBook.

Sources

Benchmarking Novel Imidazole Scaffolds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the Imidazole Scaffold

For decades, the imidazole ring has been a cornerstone of antifungal and enzyme-inhibitor chemistry. Its ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes makes it a potent pharmacophore.[1] However, the "classic" imidazoles (e.g., Ketoconazole) often suffer from a critical flaw: promiscuity . Their high affinity for fungal CYP51 is frequently accompanied by off-target inhibition of human hepatic CYPs (CYP3A4, CYP2C9), leading to severe drug-drug interactions (DDIs) and hepatotoxicity.

The current wave of "Novel Imidazole" discovery focuses not just on potency, but on selectivity and residence time . As researchers, we are no longer just asking "Does it kill the fungus?" but "Does it fit the target CYP51 active site while sparing the human homolog?"

This guide outlines a rigorous, self-validating framework for evaluating these novel scaffolds against established standards.

Mechanistic Basis: Heme Coordination Dynamics

To evaluate efficacy, one must understand the molecular event. Imidazoles function as Type II ligands .[2] The non-protonated nitrogen (N3) of the imidazole ring acts as a sixth ligand to the heme iron (Fe), displacing the native water molecule. This locks the enzyme in a low-spin state and sterically blocks the binding of molecular oxygen, halting catalysis.

Mechanism of Action Visualization

CYP51_Inhibition sub_lanosterol Lanosterol (Substrate) enzyme_active CYP51 Enzyme (Active Site) sub_lanosterol->enzyme_active Native Binding heme_iron Heme Iron (Fe3+) enzyme_active->heme_iron Catalysis complex Inhibitor-Heme Complex heme_iron->complex Locks Low-Spin ergosterol Ergosterol Biosynthesis heme_iron->ergosterol Methyl Removal inhibitor Novel Imidazole (Inhibitor) inhibitor->heme_iron N3-Coordination (Displaces H2O) complex->ergosterol BLOCKS membrane Membrane Integrity complex->membrane Destabilizes ergosterol->membrane Maintains

Figure 1: The competitive inhibition pathway where the imidazole nitrogen coordinates with the heme iron, effectively shutting down the ergosterol biosynthesis pathway essential for fungal survival.[3]

Comparative Analysis: Novel vs. Standard

When publishing data on a new scaffold, direct comparison with a "Gold Standard" is non-negotiable. For imidazole antifungals, Ketoconazole (KTZ) is the historical reference for potency, while Fluconazole (FLZ) or Voriconazole are references for selectivity.

The following table synthesizes typical performance metrics we expect to see when a "Novel Candidate" (IMZ-N) represents a significant advancement over KTZ.

Table 1: Critical Performance Metrics
MetricKetoconazole (Standard)Novel Candidate (IMZ-N)Interpretation
CYP51 IC50 (Target)0.05 - 0.10 µM< 0.05 µM Lower is better. Novel compounds should match or exceed KTZ potency.
hCYP3A4 IC50 (Off-Target)~0.05 - 1.0 µM> 10 µM Critical: High IC50 here indicates low DDI potential. KTZ is a potent inhibitor of human CYP3A4 (bad).
Selectivity Ratio ~1 - 10x> 200x (hCYP3A4 IC50 / Target IC50). The defining metric for modern drugability.
Binding Type Type II (Strong)Type II (Strong) Confirmed by spectral shift (see Protocol A).
Lipophilicity (LogP) ~3.5 - 4.02.5 - 3.5 Lower LogP often correlates with better metabolic stability and reduced toxicity.

Experimental Protocols: Validating the Efficacy

To generate the data above, you cannot rely on simple growth assays (MIC) alone. You must prove the mechanism via biophysical assays.

Protocol A: Type II Binding Difference Spectroscopy

The Gold Standard for proving direct heme engagement.

Principle: Binding of the imidazole nitrogen to the heme iron induces a spin-state transition in the iron (from high-spin/mixed-spin to low-spin). This results in a characteristic "Red Shift" in the absorption spectrum: a peak at ~425-435 nm and a trough at ~390-410 nm.

Workflow:

  • Enzyme Prep: Dilute recombinant CYP51 (e.g., C. albicans or A. fumigatus) to 1-2 µM in potassium phosphate buffer (pH 7.4).

  • Baseline: Record the baseline spectrum (350–500 nm) with solvent (DMSO) only in both sample and reference cuvettes.

  • Titration: Add the Novel Imidazole (in DMSO) to the sample cuvette and an equal volume of DMSO to the reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation (for tight binding) or Michaelis-Menten (for weak binding) to determine 
    
    
    
    .
Protocol B: Reconstituted CYP51 Inhibition Assay

Measuring functional potency (IC50).[4]

Causality: While binding (


) proves affinity, inhibition (

) proves functional blockage of the catalytic cycle.

Steps:

  • System: Use a reconstituted system containing CYP51, CYP Reductase (CPR), and NADPH.

  • Substrate: Incubate with Lanosterol (25-50 µM).

  • Reaction: Initiate with NADPH.[4] Run for 10-20 minutes at 37°C.

  • Quench: Stop reaction with acetonitrile/KOH.

  • Detection: Extract sterols and analyze via GC-MS or LC-MS/MS. Measure the ratio of Lanosterol (substrate) to Ergosterol (product).

  • Validation: Run KTZ as a positive control on every plate.

Experimental Workflow Diagram

Assay_Workflow prep Recombinant CYP51 Prep titration Ligand Titration prep->titration Add Inhibitor spec Dual-Beam Spectroscopy titration->spec Measure 350-500nm analysis Data Analysis spec->analysis Difference Spectrum decision Spectral Signature? analysis->decision type2 Type II (Peak ~430nm) VALID decision->type2 Red Shift type1 Type I/None INVALID decision->type1 Blue Shift/No Change

Figure 2: The validation workflow for Type II binding. A "Red Shift" confirms the imidazole nitrogen has successfully ligated the heme iron.

Data Interpretation & Troubleshooting

The "Red Shift" Significance

In your publication, you must show the raw spectral traces.

  • Success: A clear peak at 425-432 nm and a trough at 390-410 nm. This confirms the imidazole is displacing water and coordinating the iron.

  • Failure (Type I): A peak at 385-390 nm and trough at 420 nm indicates the compound is binding the active site pocket but not coordinating the iron. This usually results in weak inhibition.

Addressing Resistance

If your novel compound is designed to target resistant strains (e.g., G54W mutants), you must perform the IC50 assay (Protocol B) using the mutant enzyme.

  • Standard Imidazoles: Often lose >10x potency against G54W.

  • Novel Scaffolds: Should retain potency (shift < 3x) to be considered "efficacious."

References

  • Warrilow, A. G., et al. "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, 2013.

  • Hargrove, T. Y., et al. "Complexes of Candida albicans CYP51 with two novel antifungal drug candidates." Antimicrobial Agents and Chemotherapy, 2017.

  • BenchChem. "A Comparative Guide to the Efficacy of Novel Imidazole Compounds and Existing Antifungal Drugs."[5] BenchChem Guides, 2025.[5]

  • Schenkman, J. B., et al. "Spectral studies of drug interaction with hepatic microsomal cytochrome." Molecular Pharmacology, 1967. (Foundational paper on Type I/II spectra).

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 2-Amino-1H-Imidazole-5-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like methyl 2-amino-1H-imidazole-5-carboxylate are of significant interest. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring both personal safety and experimental integrity. While some data sheets for similar compounds suggest minimal hazards, the principle of prudent practice in the laboratory dictates treating substances of unknown or uncertain toxicity with a high degree of caution. Therefore, this guide is grounded in a conservative approach to safety, assuming the potential for irritation and other health effects.

Hazard Assessment and Risk Mitigation

Before any handling of methyl 2-amino-1H-imidazole-5-carboxylate, a thorough review of available safety data is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may be sparse, data from structurally related compounds, such as imidazole and its derivatives, provide valuable insights into potential hazards. For instance, some imidazole compounds are known to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed.[1][2] Therefore, it is prudent to handle methyl 2-amino-1H-imidazole-5-carboxylate as a substance that may cause skin, eye, and respiratory irritation.[3][4][5][6]

Key Precautionary Measures:

  • Assume Toxicity: In the absence of comprehensive toxicological data, treat methyl 2-amino-1H-imidazole-5-carboxylate as a potentially hazardous substance.[7]

  • Engineering Controls: All work involving this compound, especially when in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling research chemicals.[10][11] The following PPE is mandatory when working with methyl 2-amino-1H-imidazole-5-carboxylate:

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] However, for procedures with a higher risk of splashing, chemical splash goggles and a face shield are strongly recommended to provide comprehensive protection against eye and face contact.[7][12]
Hand Protection Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7][13] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[1][14] For prolonged handling, consider double-gloving.
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists, must be worn to protect the skin and clothing from potential splashes.[11] Long pants and closed-toe shoes are also required laboratory attire.[8][11]
Respiratory Protection While working in a fume hood should provide adequate protection from inhalation, if there is a potential for aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary.[9] Consult with your institution's environmental health and safety department for specific guidance on respirator selection.

Operational Plan: From Receipt to Disposal

A systematic approach to handling methyl 2-amino-1H-imidazole-5-carboxylate is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][9] The storage container should be kept tightly closed.[14]

Handling and Use
  • Preparation: Before starting any procedure, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or powder. Use appropriate tools like spatulas and weighing paper.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water, even if gloves were worn.[11][15]

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled container for hazardous waste disposal.[13]

  • Major Spills: In the event of a larger spill, evacuate the area and alert your laboratory supervisor and institutional safety personnel immediately.

  • Skin Contact: If the compound comes into contact with the skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][9] Seek medical attention.

  • Eye Contact: In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.[9]

  • Ingestion: If the compound is ingested, do NOT induce vomiting. Seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both human health and the environment.[10]

  • Waste Collection: All waste materials contaminated with methyl 2-amino-1H-imidazole-5-carboxylate, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[13][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not pour any of this chemical down the drain.[15]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of methyl 2-amino-1H-imidazole-5-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep Don PPE: Lab Coat, Gloves, Safety Goggles/Face Shield fume_hood Verify Fume Hood Functionality prep->fume_hood weigh Weigh and Transfer in Fume Hood fume_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via Institutional Hazardous Waste Program waste->dispose spill Spill Occurs minor_spill Minor Spill: Clean Up with Caution spill->minor_spill Small major_spill Major Spill: Evacuate & Alert Supervisor spill->major_spill Large exposure Personnel Exposure first_aid Administer First Aid (Flush with Water) exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for handling methyl 2-amino-1H-imidazole-5-carboxylate.

By adhering to these guidelines, researchers can confidently and safely work with methyl 2-amino-1H-imidazole-5-carboxylate, fostering a secure and productive research environment.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Life-Changing Safety Tips for Handling Labor
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Safety D
  • Safe Lab Practices. (2025, February 19). Environmental Health & Safety.
  • Working with Chemicals.
  • HR2-573 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
  • Safety Data Sheet for 2M Imidazole (B1077). (2023, December 13). NEB.
  • Imidazole. (2025, February 28). University of Washington.
  • Imidazole - SAFETY D
  • SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET. (2014, January 8). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, December 6). Tokyo Chemical Industry.
  • 2-Amino-1H-imidazole-5-carboxylic acid | C4H5N3O2 | CID 541782. PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.